Product packaging for Azosemide(Cat. No.:CAS No. 27589-33-9)

Azosemide

货号: B1666452
CAS 编号: 27589-33-9
分子量: 370.8 g/mol
InChI 键: HMEDEBAJARCKCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Azosemide is a sulfonamide that is benzenesulfonamide which is substituted at positions 2, 4, and 5 by chlorine, (2-thienylmethyl)amino and 1H-tetrazol-5-yl groups, respectively. It is a diuretic that has been used in the management of oedema and hypertension. It has a role as a loop diuretic. It is a member of tetrazoles, a member of monochlorobenzenes, a sulfonamide and a member of thiophenes.
This compound is a loop diuretic used to treat hypertension, edema, and ascites.
This compound is a monosulfamyl belonging to the class of loop diuretics. This compound inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle.
This compound is a small molecule drug with a maximum clinical trial phase of III.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN6O2S2 B1666452 Azosemide CAS No. 27589-33-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEDEBAJARCKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046910
Record name Azosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27589-33-9
Record name Azosemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27589-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azosemide [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azosemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219.5 °C
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azosemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for Azosemide, a potent loop diuretic. The information is compiled from various scientific sources, including patents and chemical databases, to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Profile of this compound

PropertyValueReference
IUPAC Name 2-chloro-5-(1H-tetrazol-5-yl)-N4-(thiophen-2-ylmethyl)benzenesulfonamide[1]
CAS Number 27589-33-9[1]
Molecular Formula C₁₂H₁₁ClN₆O₂S₂[1]
Molecular Weight 370.83 g/mol [1]
Melting Point 219.5 °C[1]
Appearance Solid[1]

Synthesis of this compound

The primary synthetic route for this compound, as outlined in the literature, commences with 2,4-dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination, dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.

Azosemide_Synthesis A 2,4-dichloro-5-sulfamoylbenzoic acid B 2,4-dichloro-5-sulfamoylbenzoyl chloride A->B Chlorination C 2,4-dichloro-5-sulfamoylbenzamide B->C Amination D 2,4-dichloro-5-cyanobenzenesulfonamide C->D Dehydration E 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole D->E Cyclization F This compound E->F Nucleophilic Substitution

Figure 1: Primary synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride

The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a standard conversion of a carboxylic acid to an acyl chloride.

  • Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like toluene.[2][3]

  • General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene, thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl chloride.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide

The resulting acyl chloride is then converted to the corresponding amide.

  • Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]

  • General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a suitable solvent and slowly added to a cooled, concentrated solution of aqueous ammonia. The reaction is typically exothermic and requires temperature control. The resulting precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide

The next step involves the dehydration of the primary amide to a nitrile.

  • Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

  • General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with cold water, leading to the precipitation of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and dried. A reported yield for this step is 93.7%.[4]

Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole

The nitrile is then converted to a tetrazole ring through a cyclization reaction.

  • Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst.[5]

  • General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of this compound (Nucleophilic Substitution)

The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine side chain.

  • Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in the presence of a base.[4]

  • General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base (e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2-thenylamine. The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding water and acidifying to precipitate the crude this compound.

Alternative Synthetic Route

An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the tetrazole ring first, followed by modifications to the benzene ring.

Alternative_Synthesis A 4-chloro-2-aminobenzonitrile B 5-(2-amino-4-chlorophenyl)-1H-tetrazole A->B Tetrazole Formation C 5-(2-amino-4-chloro-5-chlorosulfonylphenyl)-1H-tetrazole B->C Chlorosulfonation D 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole C->D Amination E This compound D->E Further Steps Purification_Workflow A Crude this compound B Dissolve in minimum amount of hot solvent A->B C Hot filtration to remove insoluble impurities B->C D Slow cooling to induce crystallization C->D E Vacuum filtration to isolate crystals D->E F Wash crystals with cold solvent E->F G Drying of pure This compound crystals F->G

References

The Early Discovery and Development of Azosemide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azosemide is a potent high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal dysfunction, and liver cirrhosis, as well as for the treatment of hypertension.[1] Chemically, it is a monosulfamyl diuretic belonging to the sulfonamide class and is structurally characterized as a benzenesulfonamide substituted with chlorine, (2-thienylmethyl)amino, and 1H-tetrazol-5-yl groups.[2][3] First brought to market in 1981 by Boehringer Mannheim, this compound's development marked an advancement in diuretic therapy, offering a distinct pharmacokinetic profile compared to its predecessors like furosemide.[4][5] This technical guide provides an in-depth look at the core aspects of its early discovery and development, focusing on its mechanism of action, pharmacokinetics, and the foundational preclinical and clinical studies that established its therapeutic utility.

Mechanism of Action

The primary diuretic effect of this compound is achieved through the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter, specifically the NKCC1 isoform, located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][6] The resulting increase in luminal ion concentration creates an osmotic gradient that retains water within the tubule, leading to significant diuresis.[6] This action effectively reduces the volume of fluid in the blood vessels, which in turn lowers blood pressure and alleviates edema.[1]

While the exact mechanism of action was not fully understood in its earliest descriptions, it was clear that this compound acts on both the medullary and cortical segments of the thick ascending limb of the loop of Henle.[7] In vitro studies have since clarified its potent inhibitory effect, with IC50 values of 0.246 µM for the human NKCC1A splice variant and 0.197 µM for the NKCC1B variant.[8]

Azosemide_Mechanism_of_Action cluster_nephron Thick Ascending Limb of Loop of Henle cluster_transport Ion Transport Tubular Lumen Tubular Lumen NKCC1 Na-K-Cl Cotransporter (NKCC1) Epithelial Cell Apical Membrane | Basolateral Membrane Interstitial Fluid Interstitial Fluid Reabsorption Ion Reabsorption (to blood) Na Na+ Na->NKCC1 K K+ K->NKCC1 Cl 2Cl- Cl->NKCC1 This compound This compound This compound->NKCC1 Inhibition NKCC1->Epithelial Cell Transport Preclinical_Workflow cluster_protocol Preclinical Efficacy Study Workflow Animal_Model Animal Model Selection (e.g., Rats) Induction Induction of Disease State (e.g., s.c. HgCl2 injection) Animal_Model->Induction Grouping Randomization into Groups (Control vs. This compound) Induction->Grouping Administration Oral Administration (Vehicle or this compound) Grouping->Administration Collection Sample Collection (Urine & Blood over 5 hrs) Administration->Collection Analysis Biochemical Analysis (Volume, Electrolytes, Creatinine) Collection->Analysis Endpoint Data Analysis & Efficacy Assessment Analysis->Endpoint Logical_Relationship Discovery Chemical Discovery (Sulfonamide Derivative) Preclinical Preclinical Testing - In Vitro (NKCC1 IC50) - In Vivo (Rat Models) Discovery->Preclinical Efficacy & Safety PK_PD Pharmacokinetic & Pharmacodynamic Profiling (ADME, Dose-Response) Preclinical->PK_PD Characterization Clinical_I_II Early Phase Clinical Trials (Safety, Efficacy vs. Furosemide) PK_PD->Clinical_I_II Human Translation Phase_IV Post-Marketing Studies (Congestive Heart Failure) Clinical_I_II->Phase_IV Confirmation & Expansion

References

Azosemide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosemide is a potent loop diuretic belonging to the sulfonamide class of compounds. It exerts its diuretic effect through the inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is chemically described as 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide.[1][2] Its structure is characterized by a central chlorobenzenesulfonamide core substituted with a tetrazole ring and a thenylamino group.

IdentifierValue
IUPAC Name 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide[1][3]
CAS Number 27589-33-9[1][3]
Molecular Formula C12H11ClN6O2S2[1][3][4]
Molecular Weight 370.83 g/mol [1][3]
SMILES O=S(=O)(N)c1cc(c(cc1Cl)NCC1=CC=CS1)C1=NN=NN1[1][3]
InChI Key HMEDEBAJARCKCT-UHFFFAOYSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its formulation, delivery, and disposition in biological systems.

PropertyValueSource
Melting Point 218-221 °CChemicalBook
Boiling Point 671.1°C at 760mmHgBOC Sciences[5]
Solubility DMSO: 74 mg/mL (199.54 mM)Selleck Chemicals
Water: InsolubleSelleck Chemicals
Ethanol: InsolubleSelleck Chemicals
pKa (Strongest Acidic) 3.58 ± 0.10ChemicalBook
LogP 2.38DrugBank Online

Pharmacological Properties

This compound is a high-ceiling loop diuretic with a pharmacological profile that influences its clinical application and research use.

Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.

Azosemide_Mechanism_of_Action cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_interstitial_fluid Interstitial Fluid / Blood Ions_Lumen Na+ K+ 2Cl- NKCC1 Na-K-Cl Cotransporter (NKCC1) Ions_Lumen->NKCC1 Transport Ions_Cell Decreased Intracellular Na+, K+, Cl- NKCC1->Ions_Cell Leads to This compound This compound This compound->NKCC1 Inhibits Reabsorption Reduced Ion Reabsorption Ions_Cell->Reabsorption Results in

Figure 1. Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC1) in the thick ascending limb of the loop of Henle.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are summarized in the following table.

ParameterValue (in humans unless specified)Source
Bioavailability (Oral) Approximately 10%Clinical Pharmacology & Therapeutics
Time to Peak Plasma Concentration (Tmax) 3-4 hoursDrugBank Online
Protein Binding >95% (to 4% human serum albumin)DrugBank Online
Volume of Distribution (Vd) 0.262 L/kgDrugBank Online
Metabolism Considerable first-pass metabolism. In humans, only this compound and its glucuronide are detected.DrugBank Online
Elimination Half-life (t1/2) 2-3 hoursDrugBank Online
Clearance Total body clearance: 112 mL/minRenal clearance: 41.6 mL/minDrugBank Online
Excretion Primarily renal, with active secretion in the proximal tubule.DrugBank Online
Pharmacodynamics

The diuretic effect of this compound is dose-dependent. Following oral administration, its diuretic profile is comparable to that of furosemide. However, when administered intravenously, this compound exhibits a significantly greater diuretic effect.

Experimental Protocols

This section outlines general methodologies for the synthesis, analysis, and biological evaluation of this compound based on available literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general workflow is outlined below, based on patent literature.

Azosemide_Synthesis_Workflow A Starting Material: 4-chloro-2-fluoro-5-sulfamoyl-benzonitrile B Reaction with Thenylamine A->B C Intermediate: 4-chloro-5-sulfamoyl-2-(thenylamino)benzonitrile B->C D Cyclization Reaction C->D E This compound D->E

References

In-silico modeling of Azosemide-NKCC1 interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Silico Modeling of the Azosemide-NKCC1 Interaction

Introduction

The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that facilitates the electroneutral transport of one Na⁺, one K⁺, and two Cl⁻ ions across the cell membrane.[1] This transporter plays a vital role in regulating cell volume, maintaining intracellular chloride homeostasis, and controlling ion absorption and secretion in various tissues.[2] Aberrant NKCC1 activity has been implicated in a range of pathologies, including neurological disorders like epilepsy and autism, as well as cerebral edema.[3]

This compound, a loop diuretic, has emerged as a potent inhibitor of NKCC1.[4] Unlike other diuretics such as bumetanide, this compound lacks a carboxylic acid group, a structural feature that may enhance its ability to cross the blood-brain barrier.[3] Understanding the molecular interactions between this compound and NKCC1 is paramount for the development of more selective and potent inhibitors. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level, guiding rational drug design and discovery.[5]

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the this compound-NKCC1 interaction, supported by experimental data and detailed protocols.

This compound and its Target: NKCC1

This compound is a sulfonamide-based loop diuretic that exhibits high potency against NKCC1.[3] It is structurally distinct from diuretics like bumetanide, which may confer different pharmacokinetic and pharmacodynamic properties.

NKCC1 is a member of the cation-chloride cotransporter (CCC) family.[2] It exists as a dimer, with each protomer consisting of 12 transmembrane domains and large intracellular N- and C-terminal domains that are crucial for its regulation.[1][6] The transporter operates via a rocking-bundle mechanism, alternating between outward-open and inward-open conformations to shuttle ions across the membrane.[6][7] Two main splice variants have been identified in humans: a full-length transcript (hNKCC1A) and a shorter variant (hNKCC1B), which is notably enriched in the brain.[3]

Quantitative Data: Inhibitory Potency

Experimental assays, primarily using Xenopus oocyte heterologous expression systems, have quantified the inhibitory potency of this compound and other loop diuretics on human NKCC1 isoforms. This compound has been shown to be approximately four times more potent than the widely studied bumetanide.[8]

Compound Target Isoform IC₅₀ (µM) Reference
This compoundhNKCC1A0.246[3][4][8][9]
This compoundhNKCC1B0.197[3][4][8][9]
BumetanidehNKCC1A~1.0[10]
BumetanidehNKCC1B~0.8
FurosemidehNKCC1A~6.0[10]
FurosemidehNKCC1B~5.0[10]
TorsemidehNKCC1ANot specified
TorsemidehNKCC1BNot specified
Ethacrynic AcidNot specified~1600-3000[10]

In-Silico Modeling Workflow

The computational investigation of the this compound-NKCC1 interaction follows a multi-step process designed to predict the binding mode and stability of the complex.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Prot_Prep 1. Protein Structure Preparation (Cryo-EM: 7D10, 6NPL) Docking 3. Molecular Docking (Glide XP, AutoDock) Prot_Prep->Docking Lig_Prep 2. Ligand Preparation (this compound 3D Structure) Lig_Prep->Docking MD_Sim 4. Molecular Dynamics (MD) Simulation Docking->MD_Sim Top Poses Binding_Analysis 5. Binding Mode Analysis MD_Sim->Binding_Analysis Energy_Calc 6. Binding Free Energy Calculation (MM/PBSA) MD_Sim->Energy_Calc

Workflow for in-silico modeling of this compound-NKCC1 interaction.
Protein Structure Preparation

The foundation of any in-silico study is a high-resolution 3D structure of the target protein. Recent cryo-electron microscopy (cryo-EM) studies have provided structures of human and zebrafish NKCC1.[2][11]

  • Starting Structure : The human NKCC1 structure (e.g., PDB ID: 7D10) or the zebrafish ortholog (e.g., PDB ID: 6NPL) can be used.[10] The human model is often preferred for clinical relevance.

  • Preprocessing : The raw PDB file must be processed. This includes adding hydrogen atoms, assigning correct protonation states to titratable residues (e.g., Histidine), removing water molecules not involved in binding, and filling in any missing loops or side chains using tools like Prime (Schrödinger) or Modeller.

  • System Setup : For molecular dynamics, the protein is embedded in a realistic lipid bilayer (e.g., POPC) and solvated in an explicit water model (e.g., TIP3P) with physiological ion concentrations (e.g., 150 mM NaCl).[5]

Ligand Preparation

The 3D structure of this compound is prepared for docking.

  • Structure Generation : A 2D structure of this compound is converted into a 3D conformer.

  • Protonation and Tautomeric States : The correct protonation state at physiological pH is determined.

  • Energy Minimization : The ligand's geometry is optimized using a suitable force field (e.g., OPLS). Tools like LigPrep (Schrödinger) are commonly used for this process.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of this compound within the NKCC1 binding site.

  • Binding Site Definition : The binding site is defined based on experimental data or from the location of co-crystallized ligands in homologous structures. For NKCC1, the binding cavity is located within the transmembrane domain, accessible from the extracellular side.[5][12] Key residues, such as M382 in human NKCC1 (M304 in zebrafish), have been identified as crucial for inhibitor binding.[5]

  • Docking Algorithm : Programs like Glide (Schrödinger) or AutoDock Vina are used to dock the prepared this compound structure into the defined binding site.[5][10] The algorithm samples various poses and scores them based on a scoring function that estimates binding affinity. The top-ranked poses are selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the this compound-NKCC1 complex over time.

  • Simulation Setup : The docked complex, embedded in the membrane environment, is used as the starting point. The system is gradually heated to physiological temperature (310 K) and equilibrated.

  • Production Run : A long-duration simulation (e.g., 500-800 ns) is performed to observe the conformational changes and interactions.[5]

  • Analysis : Trajectories are analyzed to assess the stability of the ligand's binding pose (using Root Mean Square Deviation - RMSD), identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the role of individual residues and ions in stabilizing the complex.[5]

Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy (ΔG_bind) of the this compound-NKCC1 complex from the MD simulation trajectory.[5] This provides a more accurate estimation of binding affinity than docking scores alone.

Regulatory Signaling Pathway of NKCC1

The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and oxidative stress response 1 (OSR1).[1] Dephosphorylation is mediated by protein phosphatase 1 (PP1).[1]

WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates NKCC1_active NKCC1 (Active) (Phosphorylated) Ion_Transport Ion Transport (Na+, K+, 2Cl-) NKCC1_active->Ion_Transport PP1 Protein Phosphatase 1 (PP1) PP1->NKCC1_active Dephosphorylates This compound This compound This compound->NKCC1_active Inhibits

Regulatory phosphorylation cascade of NKCC1 and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Heterologous Expression and IC₅₀ Determination in Xenopus Oocytes

This method is the standard for characterizing the potency of NKCC1 inhibitors.[3][8]

  • Oocyte Preparation : Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection : Oocytes are microinjected with cRNA encoding the human NKCC1A or NKCC1B isoform. Uninjected oocytes serve as a control. The oocytes are then incubated for 3-5 days to allow for protein expression.

  • ⁸⁶Rb⁺ Uptake Assay : NKCC1 activity is measured by quantifying the uptake of the potassium congener, radioactive Rubidium (⁸⁶Rb⁺).

    • Oocytes are pre-incubated in a Cl⁻-free medium to stimulate NKCC1 activity.

    • Uptake is initiated by transferring the oocytes to an uptake solution containing ⁸⁶Rb⁺ and varying concentrations of the inhibitor (e.g., this compound).

    • After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, inhibitor-containing solution.

  • Data Analysis : Individual oocytes are lysed, and the radioactivity is measured using a scintillation counter. The inhibitor-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of an inhibitor from the total uptake.

  • IC₅₀ Calculation : Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[8]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of NKCC1

This protocol outlines the general steps for determining the high-resolution structure of NKCC1.[11][12]

  • Protein Expression and Purification : Human NKCC1 is overexpressed in a suitable cell line (e.g., HEK293).[12] The cells are harvested, and the protein is solubilized from the membrane using detergents (e.g., DDM/CHS). The protein is then purified using affinity chromatography followed by size-exclusion chromatography.

  • Grid Preparation : The purified NKCC1 sample is applied to a cryo-EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection : The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios). A large dataset of 2D projection images (micrographs) is collected automatically.

  • Image Processing :

    • Motion Correction : Beam-induced motion in the micrographs is corrected.

    • CTF Estimation : The contrast transfer function (CTF) of the microscope is estimated and corrected for.

    • Particle Picking : Individual protein particles are automatically selected from the micrographs.

    • 2D Classification : The particles are classified into different 2D class averages to remove junk particles and identify different views.

    • 3D Reconstruction : An initial 3D model is generated ab initio or from a reference structure. This model is then refined against the 2D particle images to generate a high-resolution 3D density map.

  • Model Building and Refinement : An atomic model of NKCC1 is built into the cryo-EM density map and refined using software like Coot and Phenix.

Conclusion

The in-silico modeling of the this compound-NKCC1 interaction, anchored by robust experimental data, provides critical insights into the molecular basis of NKCC1 inhibition. By combining molecular docking with dynamic simulations, researchers can predict binding poses, identify key interacting residues, and estimate binding affinities. This computational framework, validated by experimental protocols such as ⁸⁶Rb⁺ uptake assays and cryo-EM, accelerates the structure-based design of novel, more potent, and selective NKCC1 inhibitors. Such advancements are essential for developing new therapeutic strategies for a variety of neurological and physiological disorders linked to dysfunctional NKCC1 activity.[5][13]

References

Azosemide Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a loop diuretic investigated for its potential in managing edematous states and hypertension. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical models is crucial for predicting its behavior in humans and designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rats, with additional data available for dogs and rabbits. These studies reveal species-specific differences in its absorption, metabolism, and elimination pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration)

ParameterIntravenous (IV) DoseOral (PO) DoseReference
Dose Range 5, 10, 20, and 30 mg/kg5, 10, 20, and 30 mg/kg[1]
Half-life (t½) Dose-dependentNot specified[1]
Mean Residence Time (MRT) Dose-dependentNot specified[1]
Volume of Distribution (Vss) Dose-dependentNot applicable[1]
Total Body Clearance (CL) Dose-dependentNot specified[1]
Renal Clearance (CLR) Dose-dependentNot specified[1]
Non-renal Clearance (CLNR) Dose-dependentNot specified[1]
Absorption (%) Not applicable~93.5% (5 mg/kg), ~79.1% (10 mg/kg), ~86.1% (20 mg/kg), ~71.5% (30 mg/kg)[1]

Note: The pharmacokinetic parameters for intravenous administration in rats were found to be dose-dependent, suggesting saturable metabolism.[1]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

ParameterValueReference
Oral Bioavailability 23.8% to 47.3%[2]
Elimination Half-life (t½) 2 to 2.5 hours[2]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours[2]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration)

Parameter1-min Infusion (1 mg/kg)4-hour Infusion (1 mg/kg)Reference
Terminal Half-life (t½) 70.5 min107 min[3]
Total Body Clearance (CL) 5.88 mL/min/kg8.32 mL/min/kg[3]
Renal Clearance (CLR) 3.45 mL/min/kg6.51 mL/min/kg[3]
Mean Residence Time (MRT) 18.5 min31.7 min[3]

Table 4: Protein Binding of this compound

SpeciesProteinConcentration RangeBinding (%)Reference
Human4% Human Serum Albumin10 to 100 µg/mL> 95%[4]
Metabolism

Metabolism of this compound shows significant variation between species. In rats, extensive metabolism has been observed, with eleven metabolites identified, including M1, glucuronide conjugates of both M1 and this compound, thiophenemethanol, thiophenecarboxylic acid, and its glycine conjugate.[4] In contrast, studies in humans have only detected this compound and its glucuronide, suggesting a less complex metabolic pathway in humans compared to rats.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols cited in the literature.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV): this compound administered at doses of 5, 10, 20, and 30 mg/kg.[1]

    • Oral (PO): this compound administered at the same dose levels.[1]

  • Sample Collection: Blood and urine samples collected at various time points.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and its metabolites in biological matrices.[6] While a specific, detailed protocol for this compound in rat plasma was not available in the searched literature, a general approach for furosemide (a related loop diuretic) analysis in rat plasma can be adapted. This typically involves protein precipitation followed by HPLC analysis.[7]

In Vivo Pharmacokinetic Studies in Dogs
  • Animal Model: Healthy mixed-breed dogs.[1]

  • Drug Administration: Single oral doses of this compound (1, 5, or 10 mg/kg) were administered.[1]

  • Sample Collection: Urine and blood samples were collected at intervals for 24 hours.[1]

  • Analytical Method: Plasma concentrations of this compound were determined to assess pharmacokinetic parameters. The specific analytical method was not detailed in the provided search results.

In Vivo Pharmacokinetic Studies in Rabbits
  • Animal Model: Six rabbits were used in a study evaluating arterial and venous blood sampling.[4]

  • Drug Administration: A rapid 5-second intravenous bolus dose was administered.[4] In another study, a total dose of 1 mg/kg was administered as a 1-minute or 4-hour intravenous infusion.[3]

  • Sample Collection: Arterial and venous plasma samples were collected simultaneously.[4]

  • Analytical Method: HPLC was used for the determination of this compound concentrations in plasma.[4]

Protein Binding Assay
  • Method: Equilibrium dialysis.[4]

  • Procedure: The binding of this compound to 4% human serum albumin was assessed at concentrations ranging from 10 to 100 µg/mL.[4]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for preclinical pharmacokinetic studies of this compound.

experimental_workflow_rat_pk cluster_rat Rat Pharmacokinetic Study rat_model Sprague-Dawley Rats drug_admin Drug Administration (IV or PO) rat_model->drug_admin sample_collection Blood & Urine Sample Collection drug_admin->sample_collection sample_processing Plasma/Urine Separation sample_collection->sample_processing hplc_analysis HPLC Analysis sample_processing->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

experimental_workflow_dog_pk cluster_dog Dog Bioavailability Study dog_model Healthy Dogs oral_admin Oral this compound Administration dog_model->oral_admin blood_sampling Blood Sampling (24h) oral_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation drug_quantification Drug Quantification plasma_separation->drug_quantification bioavailability_calc Bioavailability Calculation drug_quantification->bioavailability_calc experimental_workflow_protein_binding cluster_binding Protein Binding Assay prepare_solutions Prepare this compound & Human Serum Albumin Solutions equilibrium_dialysis Equilibrium Dialysis prepare_solutions->equilibrium_dialysis sample_analysis Analyze Drug Concentration in both chambers equilibrium_dialysis->sample_analysis calculate_binding Calculate Percentage of Protein Binding sample_analysis->calculate_binding

References

An In-depth Technical Guide on the Diuretic Versus Natriuretic Effects of Azosemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosemide, a potent loop diuretic, exerts its therapeutic effects by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the urinary excretion of sodium, chloride, and water, classifying it as a high-ceiling diuretic. This technical guide provides a comprehensive analysis of the diuretic and natriuretic properties of this compound, presenting quantitative data from comparative studies with furosemide, detailed experimental protocols for its evaluation, and an exploration of the underlying cellular and signaling pathways. The information is intended to serve as a resource for researchers and professionals involved in the study and development of diuretic therapies.

Introduction

Loop diuretics are a cornerstone in the management of edematous states associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[1] this compound is a monosulfamyl diuretic that, like other drugs in its class, acts on the thick ascending limb of the loop of Henle.[2] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2 in the kidney), which is responsible for the reabsorption of a significant portion of filtered sodium.[1][3] By blocking this transporter, this compound promotes both diuresis (increased urine volume) and natriuresis (increased sodium excretion).[3] Understanding the distinct characteristics of this compound's diuretic and natriuretic effects is crucial for its optimal clinical application and for the development of novel diuretic agents.

Comparative Quantitative Analysis: this compound vs. Furosemide

Clinical and preclinical studies have sought to quantify and compare the diuretic and natriuretic potency and efficacy of this compound relative to furosemide, the most commonly prescribed loop diuretic. The following tables summarize key quantitative findings from these studies.

Table 1: Comparative Effects on Urine Volume and Electrolyte Excretion in Healthy Volunteers

ParameterThis compound (60 mg, oral)Furosemide (40 mg, oral)Study Reference
6-Hour Cumulative Urine Volume (ml)2930 +/- 1092488 +/- 163[4]

Table 2: Comparative Effects of Equal Doses on Cumulative Excretion in Healthy Subjects

Parameter (Cumulative Excretion over 12 hours)This compound (20, 40, 80 mg)Furosemide (20, 40, 80 mg)Key FindingsStudy Reference
Urine VolumeNo significant differenceNo significant differenceSimilar diuretic effect at equivalent oral doses.[2][5]
Sodium (Na+) ExcretionNo significant differenceNo significant differenceSimilar natriuretic effect at equivalent oral doses.[2][5]
Chloride (Cl-) ExcretionNo significant differenceNo significant differenceSimilar chloruretic effect at equivalent oral doses.[2][5]
Potassium (K+) ExcretionLess potassium excretion at 40 mg doseHigher potassium excretion at 40 mg doseThis compound may have a potassium-sparing advantage at certain doses.[2][5]

Table 3: Comparative Potency

Administration RouteRelative Potency (this compound vs. Furosemide)Study Reference
Intravenous5.5 - 8 times greater[6]
In Vitro (isolated perfused tubules)Approximately 5 times more potent[7]

Table 4: Effects in Patient Populations (Heart Failure)

Patient PopulationInterventionKey OutcomeStudy Reference
Chronic Heart Failure (CHF) OutpatientsSwitch from Furosemide to this compoundSignificant decrease in body weight and plasma BNP and ANP levels after 3 months.[8]
Heart Failure with Preserved Ejection Fraction (HFpEF)This compound (long-acting) vs. Furosemide (short-acting)This compound was associated with a reduced risk of adverse cardiac events.[9]

Experimental Protocols

The following sections detail standardized methodologies for assessing the diuretic and natriuretic effects of this compound.

In Vitro Assessment: Isolated Perfused Renal Tubule Assay

This protocol allows for the direct investigation of a drug's effect on a specific segment of the nephron, eliminating systemic variables.

Objective: To determine the direct inhibitory effect of this compound on the Na+-K+-2Cl- cotransporter in the thick ascending limb (TAL) of the loop of Henle.

Methodology:

  • Tubule Dissection:

    • Kidneys are harvested from a suitable animal model (e.g., rabbit, mouse).[10][11][12]

    • Thin coronal slices of the kidney are placed in a chilled physiological saline solution.

    • Individual TAL segments are identified under a dissecting microscope and manually dissected using fine forceps.[10]

  • Tubule Perfusion:

    • The dissected tubule is transferred to a perfusion chamber on the stage of an inverted microscope.

    • The tubule is mounted on a system of concentric glass pipettes. The inner pipette is advanced into the tubule lumen for perfusion, while the outer holding pipette secures the tubule.[10]

    • The tubule is perfused with an artificial tubular fluid containing labeled substances (e.g., inulin) to measure water reabsorption. The bath contains a similar physiological solution.

  • Experimental Procedure:

    • A baseline period of perfusion is established to measure basal ion transport and transepithelial voltage.

    • This compound is added to the luminal perfusate at various concentrations.

    • Changes in transepithelial voltage, a marker of active salt transport in the TAL, are continuously monitored.

    • Samples of the collected perfusate and bathing solution are analyzed for ion concentrations (Na+, K+, Cl-) to determine net ion flux.

  • Data Analysis:

    • The inhibitory effect of this compound is quantified by the reduction in transepithelial voltage and net chloride reabsorption.

    • A dose-response curve can be generated to determine the IC50 of the drug.

In Vivo Assessment: Diuretic and Natriuretic Response in Animal Models

Objective: To evaluate the diuretic and natriuretic effects of this compound in a whole-animal model.

Methodology:

  • Animal Preparation:

    • Animals (e.g., rats, dogs) are housed in metabolic cages to allow for the separate collection of urine and feces.

    • Animals are given a standardized diet and access to water to ensure stable baseline conditions.

  • Drug Administration:

    • A baseline 24-hour urine collection is performed.

    • This compound is administered via the desired route (oral or intravenous) at various doses. A vehicle control group is also included.

  • Sample Collection and Analysis:

    • Urine is collected at predetermined intervals (e.g., every 2, 4, 6, 12, and 24 hours) after drug administration.

    • For each collection period, urine volume is recorded.

    • Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • The diuretic effect is determined by the change in urine volume from baseline.

    • The natriuretic effect is determined by the total amount of sodium excreted (urine volume x urine sodium concentration).

    • Dose-response curves for diuresis and natriuresis are constructed.

Human Clinical Trial Protocol for Assessing Diuretic Response

Objective: To compare the diuretic and natriuretic effects of this compound and a comparator drug (e.g., furosemide) in healthy human volunteers.

Methodology:

  • Study Design:

    • A randomized, double-blind, crossover study design is often employed.

    • Subjects receive a single dose of this compound, the comparator drug, and placebo in a randomized order, with a washout period between treatments.

  • Subject Population:

    • Healthy adult volunteers with normal renal function.

    • Exclusion criteria include a history of kidney disease, cardiovascular disease, or use of medications that could interfere with renal function.

  • Procedure:

    • Subjects are hydrated with a standard volume of water to ensure a consistent state of hydration.

    • A baseline urine sample is collected.

    • The study drug is administered orally.

    • Urine is collected at fixed intervals (e.g., hourly for the first 8 hours, then in pooled collections up to 24 hours).[4][5]

    • Blood samples may be drawn at intervals to determine the pharmacokinetic profile of the drug.

  • Measurements:

    • Urine volume for each collection period.

    • Urinary concentrations of sodium, potassium, and chloride.

    • Serum electrolyte levels.

    • Plasma drug concentrations.

  • Data Analysis:

    • The primary endpoints are typically the cumulative urine output and cumulative sodium excretion over a specified period (e.g., 8 or 24 hours).

    • The time course of diuresis and natriuresis is also analyzed.

    • The effects of the different treatments are compared using appropriate statistical methods.

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter, located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[3]

Inhibition of the Na+-K+-2Cl- Cotransporter

The inhibition of this transporter disrupts the reabsorption of sodium and chloride from the tubular fluid. This leads to an increased concentration of these ions in the distal parts of the nephron, which in turn osmotically retains water, resulting in diuresis. The increased delivery of sodium to the distal tubule can also lead to increased potassium excretion.

Caption: Figure 1: Mechanism of this compound Action on the NKCC2 Transporter.

Recent structural studies have elucidated how loop diuretics bind to NKCC1. Furosemide and bumetanide utilize a carboxyl group to coordinate and co-occlude a potassium ion within the transporter, while torsemide expels the potassium ion from its binding site.[3][13] This provides a molecular basis for the inhibitory action of these drugs.

Regulatory Signaling Pathways

The activity of the NKCC2 transporter is not static and is subject to regulation by various signaling pathways.

One such pathway involves cGMP-dependent protein kinase I (cGKI). Studies have shown that furosemide administration can lead to the phosphorylation and activation of NKCC2, a process that appears to be mediated by cGKI.[2] This suggests a potential compensatory mechanism in response to diuretic-induced inhibition.

cluster_compensatory Potential Compensatory Pathway This compound This compound NKCC2_active Active NKCC2 This compound->NKCC2_active Inhibition cGMP cGMP This compound->cGMP May influence NKCC2_inactive Inactive NKCC2 NKCC2_inactive->NKCC2_active Activation Ion_reabsorption Decreased Ion Reabsorption NKCC2_active->Ion_reabsorption Leads to WNK_kinases WNK Kinases WNK_kinases->NKCC2_inactive Phosphorylation cGKI cGKI cGMP->cGKI Activates cGKI->NKCC2_inactive Phosphorylation (Compensatory?) Diuresis_Natriuresis Diuresis & Natriuresis Ion_reabsorption->Diuresis_Natriuresis caption Figure 2: Signaling Pathways in this compound Action and Regulation.

Caption: Figure 2: Signaling Pathways in this compound Action and Regulation.

Conclusion

This compound is a potent loop diuretic with a well-defined mechanism of action centered on the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. Quantitative comparisons with furosemide reveal a similar oral diuretic and natriuretic profile at equivalent doses, though this compound exhibits significantly greater potency when administered intravenously and may have a more favorable profile regarding potassium excretion. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel diuretic compounds. A deeper understanding of the molecular interactions and regulatory signaling pathways, such as the emerging role of the cGMP/cGKI pathway, will be instrumental in the development of more targeted and effective diuretic therapies. This guide serves as a technical resource to support these ongoing research and development efforts.

References

Azosemide's Role in Cellular Ion Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azosemide is a potent loop diuretic utilized in the clinical management of hypertension and edematous states associated with conditions such as congestive heart failure, renal dysfunction, and liver cirrhosis.[1] While its systemic effects are well-documented, a deeper understanding of its molecular and cellular mechanisms is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with cellular ion transporters and its subsequent impact on ion homeostasis. We will delve into quantitative data, experimental protocols, and the signaling pathways influenced by this compound.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter

The primary molecular target of this compound is the Na-K-2Cl cotransporter (NKCC), a membrane protein that plays a critical role in the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane.[2][3] This transporter is fundamental to maintaining cellular volume and regulating intracellular chloride concentrations.

This compound exerts its effects by inhibiting the function of NKCC.[1][3] In the kidney, it specifically targets the NKCC2 isoform located in the thick ascending limb of the loop of Henle, leading to a reduction in the reabsorption of sodium, potassium, and chloride ions.[1][3] This inhibition results in increased excretion of these ions and water, producing a diuretic effect that lowers blood volume and pressure.[1][3]

Beyond its diuretic action, this compound is also a potent inhibitor of the ubiquitously expressed NKCC1 isoform.[2][4] NKCC1 is involved in various physiological processes, including neuronal chloride homeostasis, and has been implicated in several brain disorders.[4][5] The potent inhibition of NKCC1 by this compound suggests its potential for therapeutic applications beyond its established use as a diuretic.[2][4]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory potency and pharmacokinetic properties of this compound.

Table 1: Inhibitory Potency (IC50) of this compound and Other Loop Diuretics on Human NKCC1 Isoforms

CompoundIC50 for hNKCC1A (µM)IC50 for hNKCC1B (µM)
This compound 0.246 0.197
Bumetanide0.9450.842
Furosemide5.155.82

Data sourced from Hampel et al., 2018.[4]

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValue
Peak Plasma Concentration (Oral)3-4 hours
Terminal Half-Life2-3 hours
Absolute Oral Bioavailability~20.4%
Protein Binding (to 4% human serum albumin)>95%
Total Body Clearance112 ml/min
Renal Clearance41.6 ml/min

Data sourced from Lee et al., 2003.[6]

Experimental Protocols

1. Determination of NKCC1 Inhibition using the Xenopus Oocyte Heterologous Expression System

This protocol describes the methodology used to determine the inhibitory potency (IC50) of this compound on the human NKCC1A and NKCC1B splice variants.[4][5]

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate them.

  • cRNA Injection: Oocytes are injected with cRNA encoding either hNKCC1A or hNKCC1B. Uninjected oocytes from the same batch serve as controls.

  • Incubation: The oocytes are incubated for several days to allow for the expression of the cotransporter protein.

  • Ion Flux Assay:

    • Oocytes are pre-incubated in a chloride-free medium to stimulate NKCC activity.

    • They are then transferred to an uptake medium containing a specific concentration of the inhibitor (e.g., this compound) and the radioactive tracer 86Rb+ (a congener of K+).

    • After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, isotope-free solution.

    • Individual oocytes are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.

  • Data Analysis: The inhibitor-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a high concentration of an inhibitor (e.g., bumetanide) from the total uptake. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.

2. Measurement of Intracellular Ion Concentrations using Fluorescent Indicators

This protocol provides a general overview of a common method to assess the impact of this compound on intracellular ion concentrations.[7][8]

  • Cell Loading: The cells of interest are loaded with an ion-sensitive fluorescent indicator dye. This is often achieved by incubating the cells with the acetoxymethyl (AM) ester form of the dye, which is membrane-permeant.[7] Once inside the cell, intracellular esterases cleave the AM ester, trapping the fluorescent indicator in the cytosol.[7]

  • Fluorescence Microscopy: The loaded cells are placed on the stage of a fluorescence microscope equipped with a light source for excitation and a sensitive camera for detection.

  • Baseline Measurement: The baseline fluorescence intensity of the indicator is measured before the application of this compound. For ratiometric dyes (e.g., Fura-2 for Ca2+), the ratio of fluorescence emission at two different excitation wavelengths is recorded.[8]

  • Application of this compound: A known concentration of this compound is added to the extracellular medium.

  • Time-Lapse Imaging: The fluorescence intensity (or ratio) is monitored over time to observe changes in the intracellular ion concentration induced by this compound.

  • Calibration: At the end of the experiment, an in-situ calibration is often performed using ionophores to equilibrate the intracellular and extracellular ion concentrations, allowing the fluorescence signal to be converted into an absolute ion concentration.[7]

Visualizations

Azosemide_Mechanism_of_Action cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC1 NKCC1 Na-K-2Cl Cotransporter Na_int Na+ NKCC1:f0->Na_int K_int K+ NKCC1:f0->K_int Cl_int 2Cl- NKCC1:f0->Cl_int Na_ext Na+ Na_ext->NKCC1:f0 K_ext K+ K_ext->NKCC1:f0 Cl_ext 2Cl- Cl_ext->NKCC1:f0 This compound This compound This compound->NKCC1 Inhibits

Caption: Mechanism of this compound action on the NKCC1 cotransporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Ion Flux Assay cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Inject hNKCC1 cRNA A->B C Incubate for Expression B->C D Pre-incubate in Cl- free medium C->D E Add this compound and 86Rb+ D->E F Stop uptake and wash E->F G Lyse oocytes and count 86Rb+ F->G H Calculate inhibitor-sensitive uptake G->H I Determine IC50 value H->I

Caption: Experimental workflow for determining this compound's IC50 on NKCC1.

Potency_Comparison Relative Potency on NKCC1 This compound This compound (IC50: ~0.2 µM) Bumetanide Bumetanide (IC50: ~0.9 µM) This compound->Bumetanide More Potent Furosemide Furosemide (IC50: ~5.5 µM) Bumetanide->Furosemide More Potent

Caption: Comparative potency of loop diuretics on NKCC1.

Signaling Pathways and Downstream Effects

The primary consequence of this compound-induced NKCC1 inhibition is a reduction in the influx of Na+, K+, and Cl- ions into the cell. This directly impacts intracellular ion homeostasis, most notably by lowering the intracellular chloride concentration. In many cell types, including neurons, the regulation of intracellular chloride is crucial for determining the response to neurotransmitters like GABA.

While the direct molecular interaction of this compound is with the NKCC1 transporter, the resulting alterations in ion gradients can have widespread downstream effects on cellular function. These can include:

  • Cell Volume Regulation: As NKCC1 is a key player in regulatory volume increase, its inhibition by this compound can impair a cell's ability to recover from shrinkage in hypertonic environments.

  • Neuronal Excitability: In the nervous system, NKCC1 contributes to the maintenance of high intracellular chloride levels in developing and some adult neurons.[4] Inhibition of NKCC1 by this compound can lead to a hyperpolarizing shift in the GABAergic reversal potential, potentially altering neuronal excitability. This is an area of active research for the development of novel therapeutics for neurological disorders.[4][5]

Currently, specific signaling cascades directly activated or inhibited by this compound, independent of its effect on ion transport, are not well-defined in the scientific literature. The majority of its known cellular effects are considered to be a direct consequence of its potent inhibition of the Na-K-2Cl cotransporter.

This compound is a powerful pharmacological tool for modulating cellular ion homeostasis. Its primary mechanism of action is the potent inhibition of the Na-K-2Cl cotransporter, with a particularly high affinity for the NKCC1 isoform.[4][9] This makes it significantly more potent than other loop diuretics like bumetanide and furosemide in this regard.[4] The ability of this compound to profoundly alter intracellular ion concentrations, particularly chloride, underscores its therapeutic efficacy as a diuretic and highlights its potential for investigation in other pathological conditions where NKCC1 function is dysregulated. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in cellular physiology and pharmacology.

References

Methodological & Application

Application Note & Protocol: Cell-Based Assays for Screening Azosemide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a potent loop diuretic used in the management of edema and hypertension.[1][2][3] Its therapeutic effect is primarily attributed to its role as an inhibitor of the Na-K-2Cl cotransporter, particularly the NKCC1 isoform.[4][5] this compound blocks the reabsorption of sodium, potassium, and chloride ions in the thick ascending limb of the loop of Henle, leading to increased excretion of these ions and water.[3][5] Understanding the efficacy and potency of this compound and other potential NKCC1 inhibitors requires robust and reliable screening methods. This document provides detailed protocols for cell-based assays designed to screen and characterize the efficacy of this compound.

The primary target of this compound, the NKCC1 cotransporter, is an electroneutral transporter, meaning it does not generate a net electrical current during its transport cycle. This characteristic makes traditional electrophysiological methods challenging for high-throughput screening.[6][7] Therefore, ion flux-based assays are the preferred method for evaluating NKCC1 activity. This application note will focus on a non-radioactive rubidium flux assay, a well-established and high-throughput compatible method for screening NKCC1 inhibitors.[6][7]

Signaling Pathway of this compound Action

This compound exerts its diuretic effect by directly inhibiting the NKCC1 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorption of ions, leading to diuresis.

Azosemide_Pathway cluster_cell Apical Membrane of Epithelial Cell NKCC1 NKCC1 (Na-K-2Cl Cotransporter) Ions_out Na+, K+, 2Cl- (Intracellular) NKCC1->Ions_out Ions_in Na+, K+, 2Cl- (Lumen) Ions_in->NKCC1 Transport Diuresis Increased Ion and Water Excretion (Diuresis) Ions_out->Diuresis Reduced Reabsorption This compound This compound This compound->NKCC1 Inhibition

Caption: Mechanism of this compound action on the NKCC1 cotransporter.

Experimental Protocols

Protocol 1: Non-Radioactive Rubidium Flux Assay for NKCC1 Inhibition

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NKCC1 activity using a non-radioactive rubidium (Rb+) flux assay. Rubidium is used as a tracer for potassium, as it is transported by NKCC1.

Materials:

  • HEK293 cells stably expressing human NKCC1 (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pre-incubation Buffer (e.g., Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 20 mM HEPES, pH 7.4)

  • Flux Buffer (e.g., 135 mM NaCl, 5 mM RbCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4)

  • Lysis Buffer (e.g., 0.1% Triton X-100 in deionized water)

  • This compound stock solution (in DMSO)

  • Bumetanide (positive control, stock in DMSO)

  • Ouabain (to inhibit Na+/K+-ATPase, stock in water)

  • 96-well cell culture plates

  • Atomic Absorption Spectrometer or a dedicated ion channel reader

Experimental Workflow:

Assay_Workflow A 1. Cell Seeding (HEK293-NKCC1 cells in 96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Pre-incubation (Chloride-free buffer to activate NKCC1) B->C D 4. Compound Addition (this compound, Bumetanide, Vehicle) C->D E 5. Stimulation (Add Flux Buffer containing Rubidium) D->E F 6. Incubation (Allow Rubidium influx) E->F G 7. Washing (Remove extracellular Rubidium) F->G H 8. Cell Lysis (Release intracellular Rubidium) G->H I 9. Measurement (Quantify Rubidium using AAS or Ion Channel Reader) H->I J 10. Data Analysis (Calculate % inhibition and IC50) I->J

Caption: Workflow for the non-radioactive rubidium flux assay.

Procedure:

  • Cell Seeding: Seed HEK293-NKCC1 cells into a 96-well plate at a density of 50,000-100,000 cells/well and culture for 24-48 hours.

  • Pre-incubation:

    • Wash the cells once with PBS.

    • Add 100 µL of pre-incubation buffer (chloride-free) to each well.

    • Incubate for 10-15 minutes at 37°C to activate NKCC1.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control (Bumetanide) in pre-incubation buffer.

    • Add the compounds to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 10-20 minutes at 37°C.

  • Stimulation of Rubidium Influx:

    • Prepare the Flux Buffer containing 5 mM RbCl and 100 µM Ouabain (to block Rb+ uptake via the Na+/K+-ATPase).

    • Remove the pre-incubation buffer containing the compounds.

    • Add 50 µL of Flux Buffer to each well.

  • Incubation: Incubate the plate for 5-10 minutes at 37°C to allow for rubidium influx.

  • Washing:

    • Rapidly aspirate the Flux Buffer.

    • Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular rubidium.

  • Cell Lysis:

    • Add 50 µL of Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Measurement:

    • Transfer the cell lysates to a new 96-well plate suitable for analysis.

    • Measure the intracellular rubidium concentration using an Atomic Absorption Spectrometer or a dedicated ion channel reader.

  • Data Analysis:

    • Calculate the percentage of NKCC1-mediated rubidium influx for each concentration of this compound.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The quantitative data obtained from the rubidium flux assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Dose-Response of this compound on NKCC1-mediated Rubidium Influx

This compound Concentration (µM)Mean Rubidium Influx (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle)1000500
0.01950455
0.17503825
0.25202648
0.52801472
1150885
1050595

Table 2: IC50 Values for NKCC1 Inhibitors

CompoundIC50 (µM)95% Confidence Interval
This compound0.220.18 - 0.27
Bumetanide (Control)0.380.32 - 0.45

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.

Conclusion

The described cell-based rubidium flux assay provides a robust and high-throughput compatible method for screening and characterizing the efficacy of this compound and other potential NKCC1 inhibitors. The detailed protocol and data presentation format offer a clear framework for researchers in academic and industrial settings to evaluate the potency of compounds targeting the NKCC1 cotransporter, a crucial step in the development of novel diuretics and therapeutics for other NKCC1-related disorders.

References

Application Notes and Protocols for Azosemide in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a potent loop diuretic that has garnered significant interest for its specific mechanism of action and potential therapeutic applications beyond its diuretic effects.[1] Primarily known for its role in treating edema and hypertension, this compound's molecular target is the Na+-K+-2Cl- cotransporter 1 (NKCC1).[1][2] This cotransporter is crucial for maintaining cellular ion homeostasis and is implicated in various physiological and pathophysiological processes, including neuronal excitability and cell volume regulation.[3][4] Patch clamp electrophysiology is an indispensable tool for investigating the direct effects of compounds like this compound on ion channels and transporters with high temporal and spatial resolution.

These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies to investigate its effects on ion channels, with a primary focus on its well-documented interaction with NKCC1. The protocols outlined below are designed to be adaptable to various cell types expressing the target of interest.

Data Presentation: Quantitative Effects of this compound

The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter (NKCC1). Its potency has been quantified in heterologous expression systems, demonstrating a high affinity for this transporter.

TargetIsoformIC50 (µM)PreparationReference
NKCC1hNKCC1A0.246Xenopus oocyte expression system[3][5]
NKCC1hNKCC1B0.197Xenopus oocyte expression system[3][5]

hNKCC1A and hNKCC1B are two splice variants of the human NKCC1 transporter.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the function of the NKCC1 cotransporter. This inhibition disrupts the normal influx of Na+, K+, and Cl- ions into the cell, leading to changes in the intracellular chloride concentration and subsequent alterations in cellular processes that are dependent on the chloride gradient.

Azosemide_Mechanism cluster_membrane Cell Membrane NKCC1 NKCC1 Transporter Intracellular_Cl Decreased Intracellular [Cl-] NKCC1->Intracellular_Cl Reduced Influx Leads to This compound This compound This compound->NKCC1 Inhibition Ion_Influx Na+, K+, 2Cl- Influx Ion_Influx->NKCC1 Mediates Physiological_Effect Altered Cellular Function (e.g., Neuronal Excitability, Cell Volume Regulation) Intracellular_Cl->Physiological_Effect Results in

Mechanism of this compound Action

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on NKCC1 activity using whole-cell patch clamp electrophysiology.

Protocol 1: Whole-Cell Patch Clamp Analysis of this compound's Effect on NKCC1

This protocol is adapted from established methods for studying NKCC1 inhibitors like bumetanide and is suitable for cell lines endogenously or heterologously expressing NKCC1.

1. Solution Preparation

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[5] Store at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

2. Cell Preparation

  • Culture cells expressing NKCC1 (e.g., HEK293, CHO, or primary neurons) on glass coverslips suitable for patch clamp recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

3. Electrophysiological Recording

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -70 mV.

  • To measure NKCC1 activity, a voltage protocol that elicits transporter-mediated currents is required. One common method is to use a voltage ramp or step protocol. For example, apply voltage ramps from -100 mV to +40 mV over 200 ms.

  • Record baseline currents in the external solution.

  • Apply different concentrations of this compound via the perfusion system and record the currents at each concentration until a steady-state effect is reached.

  • Perform a washout with the external solution to check for the reversibility of the drug effect.

4. Data Analysis

  • Measure the current amplitude at a specific voltage point on the ramp (e.g., +40 mV) before and after this compound application.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions (External, Internal, this compound) C Obtain Giga-ohm Seal A->C B Prepare Cell Culture B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Apply this compound E->F G Record Drug Effect F->G H Washout G->H I Measure Current Inhibition H->I J Calculate IC50 I->J

Experimental Workflow for Patch Clamp Studies
Protocol 2: Investigating Off-Target Effects on K+ and Cl- Channels (Speculative)

While this compound is a potent NKCC1 inhibitor, investigating potential off-target effects on other ion channels is a critical aspect of drug development. The following is a generalized protocol that can be adapted to study the effects of this compound on voltage-gated potassium (K_v_) or chloride (ClC) channels.

1. Solution Preparation

  • For K_v_ channels:

    • External Solution (in mM): 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Choline-Cl reduces Na+ currents.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • For ClC channels:

    • External Solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with HCl. NMDG is used as a non-permeant cation.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ channels.

  • This compound Stock Solution: As described in Protocol 1.

2. Cell Preparation and Electrophysiological Recording

  • Use a cell line expressing the specific K+ or Cl- channel of interest.

  • Follow the steps for cell preparation and achieving whole-cell configuration as outlined in Protocol 1.

  • Use appropriate voltage protocols to elicit the currents of interest.

    • For K_v_ channels: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the channels.

    • For ClC channels: Use a similar voltage step protocol as for K_v_ channels.

  • Record baseline currents and then apply this compound at various concentrations to assess its effects.

3. Data Analysis

  • Measure the peak current amplitude at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationship plots.

  • Analyze changes in channel kinetics, such as activation and inactivation properties.

Logical Relationships and Physiological Consequences

The inhibition of NKCC1 by this compound has a cascade of effects that are of interest to researchers in both basic science and drug development. Understanding these relationships is key to interpreting experimental data.

Logical_Relationships A This compound Application B NKCC1 Inhibition A->B C Reduced Ion Influx (Na+, K+, 2Cl-) B->C D Altered Intracellular Chloride Concentration C->D G Diuretic Effect (in kidney) C->G In renal epithelial cells E Change in Chloride Reversal Potential (ECl) D->E F Altered GABAergic/ Glycinergic Signaling E->F H Reduced Neuronal Excitability F->H In neurons

Logical Flow of this compound's Effects

Conclusion

This compound is a valuable pharmacological tool for studying the role of the NKCC1 cotransporter in various physiological contexts. The protocols provided here offer a framework for conducting detailed electrophysiological investigations into its mechanism of action. While its primary target is well-established, the potential for off-target effects should be considered and can be investigated using adaptations of the provided patch clamp methodologies. These application notes serve as a starting point for researchers to design and execute robust experiments to further elucidate the electrophysiological effects of this compound.

References

Application Notes and Protocols for Studying Azosemide-Induced Acute Renal Failure in Canines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are intended for research purposes only. A standardized, validated protocol for inducing acute renal failure in canines using azosemide has not been identified in the peer-reviewed scientific literature. The methodologies described herein are theoretical and extrapolated from the known pharmacodynamics of this compound and general principles of drug-induced nephrotoxicity models. Extreme caution and ethical oversight are paramount when conducting such studies.

Introduction

Acute renal failure (ARF), also known as acute kidney injury (AKI), is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Inducing ARF in animal models is a critical component of preclinical research to understand its pathophysiology and to develop novel therapeutic interventions. This compound, a loop diuretic, primarily acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to potent diuresis.[1] While therapeutically used for managing edema, high doses of loop diuretics can cause significant fluid and electrolyte loss, potentially leading to pre-renal azotemia and acute tubular necrosis. High doses of this compound have been observed to decrease the glomerular filtration rate in canines.[1] This document provides a theoretical framework for utilizing this compound to induce a model of acute renal failure in canines for research applications.

Quantitative Data Presentation

The following tables summarize diuretic dosages of this compound and the comparable loop diuretic, furosemide, as reported in studies on healthy canines. These dosages are for diuretic effect and do not represent established dosages for inducing renal failure.

Table 1: Oral this compound and Furosemide Dosages for Diuresis in Healthy Canines

DiureticDosage (mg/kg)FrequencyStudy PopulationKey FindingsReference
This compound1Single Dose8 mixed-breed dogsNo significant increase in urine output compared to placebo.[2]
This compound5Single Dose8 mixed-breed dogsSignificant increase in urine output for up to 4 hours. 24-hour urine volume similar to furosemide at 2 mg/kg.[2]
This compound10Single Dose8 mixed-breed dogsSignificant, dose-dependent increase in urine output, peaking at 2 hours and lasting for another 2 hours.[2]
Furosemide2Single Dose8 mixed-breed dogsSignificant increase in urine output for 1 to 2 hours.[2]

Table 2: Intravenous this compound Dosage for Diuresis in Anesthetized Canines

DiureticDosage (mg/kg)Route of AdministrationStudy PopulationKey FindingsReference
This compound0.003Intra-renal arteryAnesthetized dogsDiuretic and natriuretic effect only in the injected kidney.[1]
This compoundHigh Doses (not specified)IntravenousAnesthetized dogsFall in glomerular filtration rate and PAH clearance.[1]

Experimental Protocols

The following is a hypothetical protocol for a dose-finding study to determine the appropriate dosage of this compound for inducing acute renal failure in a canine model. This protocol should be adapted and refined based on institutional animal care and use committee (IACUC) guidelines and preliminary pilot studies.

Animal Model
  • Species: Canine (Beagle dogs are commonly used in toxicological studies).

  • Sex: Male or female (note potential for sex-dependent differences).

  • Age: Young adult (e.g., 1-2 years old).

  • Health Status: Clinically healthy with baseline renal function parameters within the normal range.

Materials
  • This compound (pharmaceutical grade)

  • Vehicle for administration (e.g., sterile saline)

  • Intravenous catheters

  • Metabolic cages for urine collection

  • Blood collection tubes (for serum and plasma)

  • Centrifuge

  • Biochemistry analyzer

  • Hematology analyzer

  • Anesthesia machine and monitoring equipment (as per IACUC protocol)

Experimental Procedure
  • Acclimatization: Acclimate animals to the housing facilities and metabolic cages for at least one week prior to the study.

  • Baseline Data Collection:

    • Collect blood samples to determine baseline values for serum creatinine, blood urea nitrogen (BUN), electrolytes (Na+, K+, Cl-), and a complete blood count (CBC).

    • Collect 24-hour urine samples to measure baseline urine output, urine specific gravity, and urinary biomarkers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase (NAG), gamma-glutamyl transpeptidase (GGT)).

  • Dose Administration (Hypothetical Dose-Finding Design):

    • Divide animals into multiple groups, including a control group receiving the vehicle only.

    • Administer escalating doses of this compound intravenously. A suggested starting point, based on diuretic studies, could be a high-dose range (e.g., starting from 10 mg/kg and escalating). The exact dosages will need to be determined in a carefully monitored pilot study.

    • Administer the dose as a slow intravenous bolus or a constant rate infusion over a defined period.

  • Monitoring and Sample Collection:

    • Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, temperature).

    • Collect blood samples at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours) post-administration to assess changes in renal function parameters and electrolytes.

    • Measure urine output continuously using metabolic cages.

    • Collect urine samples at corresponding time points for urinalysis and biomarker assessment.

  • Induction of Acute Renal Failure: The primary endpoint for the successful induction of ARF will be a significant increase in serum creatinine and BUN from baseline, accompanied by clinical signs such as oliguria or anuria.

  • Humane Endpoints: Establish clear humane endpoints in the study protocol, such as a predetermined percentage of weight loss, severe clinical signs of uremia (e.g., vomiting, lethargy), or a specific fold-increase in serum creatinine, at which point animals will be euthanized.

  • Necropsy and Histopathology: At the end of the study or upon reaching a humane endpoint, perform a complete necropsy. Collect kidney tissues for histopathological examination to confirm and characterize the extent of renal injury (e.g., acute tubular necrosis).

Visualization of Pathways and Workflows

Signaling Pathway of Loop Diuretics

LoopDiureticMechanism cluster_cell Thick Ascending Limb Epithelial Cell Lumen Na+ K+ 2Cl- NKCC2 Na-K-2Cl Symporter Lumen->NKCC2 Transport ROMK ROMK Channel NaK_ATPase Na+/K+-ATPase Cl_Channel Cl- Channel ROMK->Lumen K+ Recycling NaK_ATPase->NKCC2 2 K+ Interstitium_Na Na+ NaK_ATPase->Interstitium_Na 3 Na+ Interstitium_Cl Cl- Cl_Channel->Interstitium_Cl Cl- Interstitium_K K+ This compound This compound This compound->NKCC2

Caption: Mechanism of action of this compound on the Na-K-2Cl symporter.

Experimental Workflow for Inducing Acute Renal Failure

ARF_Workflow cluster_pre Pre-Induction Phase cluster_induction Induction Phase cluster_post Post-Induction Monitoring cluster_analysis Analysis & Endpoint Acclimatization Animal Acclimatization (1 week) Baseline Baseline Data Collection (Blood & Urine) Acclimatization->Baseline Grouping Randomization into Control & Treatment Groups Baseline->Grouping Dosing Intravenous this compound Administration Grouping->Dosing Monitoring Continuous Vital Sign & Urine Output Monitoring Dosing->Monitoring Sampling Serial Blood & Urine Sampling (0-72h) Monitoring->Sampling Biochem Biochemical Analysis (Creatinine, BUN, Electrolytes) Sampling->Biochem Endpoint Humane Endpoint/ Study Conclusion Biochem->Endpoint Histo Histopathology of Kidney Tissue Endpoint->Histo

Caption: Experimental workflow for this compound-induced acute renal failure.

Logical Relationship in Drug-Induced Renal Injury

LogicalRelationship Dose High-Dose this compound Administration Diuresis Profound Diuresis & Natriuresis Dose->Diuresis Dehydration Volume Depletion & Dehydration Diuresis->Dehydration Electrolyte Electrolyte Imbalance (Hypokalemia, Hyponatremia) Diuresis->Electrolyte RBF Decreased Renal Blood Flow Dehydration->RBF GFR Decreased Glomerular Filtration Rate (GFR) RBF->GFR Ischemia Renal Ischemia RBF->Ischemia ARF Acute Renal Failure (ARF) GFR->ARF ATN Acute Tubular Necrosis (ATN) Ischemia->ATN ATN->ARF

Caption: Pathophysiological cascade of this compound-induced renal injury.

References

Troubleshooting & Optimization

Troubleshooting Azosemide insolubility in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosemide. The information is designed to address common challenges related to its insolubility in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1][2] One source indicates a water solubility of 0.0929 mg/mL.[3] It is also insoluble in ethanol.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][4][5][6] It is highly soluble in DMSO, with reported concentrations ranging from 74 mg/mL to 250 mg/mL.[1][4][5]

Q3: I observed precipitation when diluting my DMSO stock solution of this compound in aqueous media. What should I do?

A3: Precipitation upon dilution in aqueous media is a common issue due to this compound's low aqueous solubility. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution first with DMSO to a lower concentration before adding it to your aqueous buffer or cell culture medium.[4] Pre-heating the stock solution and the culture medium to 37°C before dilution may also help prevent precipitation.[4] The final concentration of DMSO in your in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]

Q4: What is the stability of this compound in different pH solutions?

A4: this compound is stable for up to 48 hours in solutions with a pH ranging from 2 to 13.[8] However, it is unstable in a pH 1 solution, where significant degradation is observed.[8]

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in my aqueous buffer. This compound is insoluble in water.[1][2]Prepare a concentrated stock solution in 100% DMSO.[1][4][5] Use fresh, moisture-free DMSO for best results.[1]
A precipitate forms immediately after adding the this compound stock solution to my cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to crash out of solution.Perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, then add this to the culture medium.[4] Ensure the final DMSO concentration in the well is non-toxic to the cells (e.g., <0.5%).[7] Pre-warming both the stock solution and the media to 37°C can also be beneficial.[4]
I see a precipitate in my culture medium after incubation, but not immediately after adding the drug. This could be due to several factors: 1. The drug is slowly precipitating over time. 2. Interaction with components in the serum or media. 3. Temperature fluctuations.[9][10] 4. Changes in pH of the medium due to cell metabolism.1. Lower the final concentration of this compound. 2. Reduce the serum concentration if possible, or use a serum-free medium for the duration of the drug treatment. 3. Ensure stable incubator temperature. Avoid repeated freeze-thaw cycles of media and supplements.[9][10] 4. Ensure the medium is adequately buffered and monitor the pH.
My cells are dying, and I'm not sure if it's due to this compound's intended effect or toxicity from the solvent/precipitate. High concentrations of DMSO can be toxic to cells.[7] The precipitate itself could also cause physical stress to the cells.Always include a vehicle control in your experiments (culture medium with the same final concentration of DMSO but without this compound).[7] This will help differentiate between drug-specific effects and solvent toxicity. Visually inspect the wells for any precipitate and note if cell death correlates with its presence.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterInsoluble / 0.0929 mg/mL[1][2][3]
DMSO74 - 250 mg/mL[1][4][5]
EthanolInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 370.84 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.71 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium or aqueous buffer

    • Sterile microcentrifuge tubes

  • Procedure (Example for a final concentration of 10 µM):

    • Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

    • Further dilute the 1 mM intermediate solution 1:100 in your final aqueous medium to achieve a 10 µM concentration (e.g., 5 µL of 1 mM solution into 495 µL of medium). This will result in a final DMSO concentration of 0.5%.

    • Always add the drug solution to the medium and mix gently, rather than the other way around.

    • Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the drug.

Visualizations

Azosemide_Workflow Troubleshooting Workflow for this compound Solubility start Start: Need to prepare this compound for in vitro assay dissolve Dissolve this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 10-50 mM) start->dissolve check_dissolution Does the powder fully dissolve? dissolve->check_dissolution vortex_heat Vortex and/or gently warm to 37°C check_dissolution->vortex_heat No dilute Dilute stock solution into aqueous assay buffer/media check_dissolution->dilute Yes vortex_heat->dissolve check_precipitate Precipitation observed upon dilution? dilute->check_precipitate serial_dilute Perform serial dilution in DMSO first, then add to aqueous solution. Pre-warm solutions. check_precipitate->serial_dilute Yes success Solution is ready for the experiment. Remember to include a vehicle control. check_precipitate->success No serial_dilute->dilute fail Insolubility persists. Consider a lower final concentration or alternative formulation strategies. serial_dilute->fail Still precipitates

Caption: Troubleshooting workflow for dissolving this compound.

NKCC1_Inhibition Mechanism of Action: this compound Inhibition of NKCC1 cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC1 NKCC1 Cotransporter (Na-K-Cl Cotransporter) Na_out Na+ NKCC1:f0->Na_out K_out K+ NKCC1:f0->K_out Cl_out 2Cl- NKCC1:f0->Cl_out Na_in Na+ Na_in->NKCC1:f0 K_in K+ K_in->NKCC1:f0 Cl_in 2Cl- Cl_in->NKCC1:f0 This compound This compound This compound->NKCC1 Inhibits

Caption: this compound inhibits the NKCC1 cotransporter.

References

Optimizing Azosemide concentration for maximal NKCC1 inhibition in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azosemide for the maximal inhibition of the Na-K-2Cl cotransporter 1 (NKCC1) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit NKCC1?

This compound is a potent loop diuretic that functions as an inhibitor of the Na+-K+-2Cl- cotransporter, NKCC1.[1] NKCC1 is an integral membrane protein that facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. By binding to NKCC1, this compound blocks this ion transport, thereby inhibiting its function. This inhibition is crucial for studying cellular processes regulated by ion homeostasis, such as cell volume regulation, transepithelial water transport, and neuronal excitability.

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on its half-maximal inhibitory concentration (IC50), a good starting point for most cell lines is between 0.2 µM and 1 µM. This compound is a potent inhibitor with reported IC50 values of approximately 0.246 µM for the human NKCC1A splice variant and 0.197 µM for the NKCC1B splice variant.[1][2] A dose-response curve should be generated to determine the most effective concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q4: What is the stability of this compound in cell culture medium?

This compound is generally stable in solutions with a pH range of 2 to 13 for up to 48 hours.[4] However, its stability in cell culture medium can be influenced by the specific components of the medium and incubation conditions (e.g., temperature, CO2 levels).[5] For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound to ensure consistent inhibitory activity. Some components in complete media, like L-glutamine, can degrade over time, so using freshly prepared media is always a best practice.[6]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of NKCC1 activity.

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration.[7]

  • Incorrect NKCC1 Activity Measurement: Ensure your assay for measuring NKCC1 activity is properly validated and sensitive enough to detect changes. Ion flux assays, such as those using 86Rb+ or thallium (Tl+), are common methods.[2][8]

  • Compound Instability: this compound may be degrading in your culture medium over the course of the experiment. Try reducing the incubation time or replenishing the medium with fresh this compound.

  • Low NKCC1 Expression: The cell line you are using may have low endogenous expression of NKCC1. Verify NKCC1 expression levels using techniques like Western blotting or qRT-PCR.

Problem 2: I am observing significant cell toxicity or off-target effects.

  • Concentration is too high: High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., Trypan Blue exclusion, MTT) to determine the maximum non-toxic concentration. Be aware that some viability assays like MTT can be influenced by the metabolic state of the cells, which might be affected by the inhibitor.[9]

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5%.

  • Off-Target Effects: this compound is part of the loop diuretic family and may have other cellular effects.[10] Include appropriate controls in your experiment to distinguish between NKCC1-specific inhibition and other effects. Consider using a structurally different NKCC1 inhibitor as a positive control.

Data Presentation

Table 1: Inhibitory Potency of this compound on Human NKCC1 Splice Variants

CompoundTarget Splice VariantIC50 (µM)Reference
This compoundhNKCC1A0.246[1]
This compoundhNKCC1B0.197[1]
BumetanidehNKCC1A~0.984[2]
BumetanidehNKCC1B~0.788[2]

Experimental Protocols

Protocol: Measuring NKCC1 Activity using a Thallium (Tl+) Influx Assay

This protocol provides a method to functionally assess NKCC1 activity by measuring the influx of thallium (Tl+), a surrogate for K+, using a fluorescent dye.

Materials:

  • Cells cultured on black-walled, clear-bottom 96-well plates

  • FluxOR™ Thallium Detection Kit (or similar)

  • This compound

  • Bumetanide (as a positive control)

  • Assay Buffer (e.g., HBSS)

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~490/525 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation: On the day of the assay, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds (e.g., vehicle control, positive control like Bumetanide). Incubate for the desired period (e.g., 30-60 minutes) at 37°C.

  • Dye Loading: Prepare the Tl+-sensitive fluorescent dye according to the manufacturer's instructions. Remove the compound-containing medium and load the cells with the dye solution. Incubate as recommended by the manufacturer (typically 60-90 minutes at 37°C).

  • Baseline Fluorescence Measurement: After dye loading, wash the cells with Assay Buffer. Place the plate in the plate reader and measure the baseline fluorescence.

  • Tl+ Influx Stimulation: Add the thallium-containing stimulus buffer to all wells simultaneously using a multichannel pipette or an automated dispenser.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 90-120 seconds). The rate of fluorescence increase corresponds to the rate of Tl+ influx.

  • Data Analysis: Calculate the rate of Tl+ influx for each condition. Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

NKCC1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC1 NKCC1 Ions_in Increased Intracellular [Na+], [K+], [Cl-] NKCC1->Ions_in Ion Influx Na_ext Na+ Na_ext->NKCC1 K_ext K+ K_ext->NKCC1 Cl_ext 2Cl- Cl_ext->NKCC1 Cell_Processes Cell Volume Regulation, Neuronal Excitation Ions_in->Cell_Processes This compound This compound This compound->NKCC1 Inhibition

Caption: Simplified pathway of NKCC1-mediated ion transport and its inhibition by this compound.

experimental_workflow start Start: Culture Cells to Confluence prepare_azo Prepare Serial Dilutions of this compound start->prepare_azo incubate Incubate Cells with This compound (Dose-Response) prepare_azo->incubate assay Perform NKCC1 Activity Assay (e.g., Thallium Influx) incubate->assay measure Measure NKCC1 Activity (e.g., Fluorescence) assay->measure analyze Analyze Data: Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve and Determine IC50 analyze->plot end End: Optimal Concentration Determined plot->end troubleshooting_guide start Problem: No NKCC1 Inhibition Observed check_conc Is this compound concentration optimized? start->check_conc check_assay Is the NKCC1 assay validated? check_conc->check_assay Yes sol_dose_response Solution: Perform dose-response experiment. check_conc->sol_dose_response No check_expression Is NKCC1 expressed in the cells? check_assay->check_expression Yes sol_validate_assay Solution: Validate assay with a known inhibitor (e.g., Bumetanide). check_assay->sol_validate_assay No sol_check_expression Solution: Confirm expression via Western Blot or qPCR. check_expression->sol_check_expression No contact_support Further Issues: Contact Technical Support check_expression->contact_support Yes

References

Azosemide stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azosemide in long-term cell culture experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium This compound is poorly soluble in aqueous solutions.[1][2] The final concentration of DMSO may be too low to maintain solubility, or the this compound concentration may be too high.- Ensure the final DMSO concentration in the culture medium is maintained at a level that supports this compound solubility, typically not exceeding 0.5%. However, it is crucial to first determine the DMSO tolerance of your specific cell line. - Prepare a higher concentration stock solution in 100% DMSO and add it directly to the culture medium with vigorous mixing to achieve the final desired concentration.[3] - Consider a serial dilution of the DMSO stock solution in DMSO before adding to the medium.[3]
Loss of this compound activity over time in long-term experiments This compound may degrade in aqueous culture medium over extended periods. Factors such as pH, temperature, and light exposure can affect its stability.[4][5]- For experiments lasting several days, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours. - Protect this compound-containing solutions and cell cultures from direct light exposure by using amber-colored tubes and flasks or by wrapping them in foil.[6] - this compound is reported to be stable in solutions with a pH range of 2 to 13 for up to 48 hours.[7] Standard cell culture media (pH 7.2-7.4) should be suitable for short-term experiments, but stability in complex media over longer periods is not fully characterized.
Inconsistent or unexpected experimental results - Degradation of this compound: Formation of degradation products with off-target effects. - Interaction with serum proteins: this compound is highly protein-bound (over 95% to human serum albumin), which can reduce its free, active concentration.[8][9] - Cell line variability: Different cell lines may exhibit varying sensitivity to this compound.- Prepare fresh this compound solutions for each experiment to minimize the impact of degradation. - When using serum-containing media, the effective concentration of free this compound may be lower than the total concentration added. Consider this when determining the working concentration and perform dose-response experiments to establish the optimal concentration for your specific cell line and serum percentage. - If possible, conduct experiments in serum-free or low-serum media to better control the concentration of active this compound. However, ensure this does not negatively impact cell viability.
Cell toxicity or death at expected therapeutic concentrations - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for the specific cell line. - Off-target effects of this compound or its degradation products. - Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. Generally, it is recommended to keep the final DMSO concentration below 0.5%.[3] - Lower the working concentration of this compound and perform a dose-response curve to identify a non-toxic, effective concentration.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing this compound stock solutions.[1][2] this compound is insoluble in water and ethanol.[1][2]

2. How should I store this compound stock solutions?

This compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in DMSO, the stock solution is stable for up to 1 year at -80°C or for 1 month at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][10]

3. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Na+-K+-2Cl- cotransporter (NKCC), specifically NKCC1.[1][11][12] By blocking NKCC1, this compound disrupts the transport of sodium, potassium, and chloride ions across the cell membrane.[11]

4. Is this compound stable in aqueous solutions?

This compound is stable for up to 48 hours in solutions with a pH ranging from 2 to 13.[7] However, its stability in complex cell culture media over longer durations has not been extensively studied. For long-term experiments, periodic replacement of the medium containing freshly diluted this compound is recommended.

5. Does this compound interact with components in the cell culture medium?

Yes, this compound is known to have a high binding affinity for serum albumin (over 95%).[8][9] This interaction can reduce the concentration of free, biologically active this compound in serum-containing media. The presence of proteins in the medium might also stimulate its degradation.[13]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 370.84 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh out 3.71 mg of this compound powder.

  • Add 100 µL of anhydrous DMSO to the powder.

  • Vortex thoroughly until the this compound is completely dissolved. Sonication may be used to aid dissolution.[14]

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

General Protocol for Treating Cells with this compound

Materials:

  • Cells cultured in appropriate vessels

  • Complete cell culture medium (with or without serum, as required by the experiment)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • In a sterile, amber-colored tube, perform a serial dilution of the stock solution in complete culture medium to achieve the desired final working concentration.

    • Note: To minimize precipitation, ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of the cell line (typically <0.5%).

  • Remove the existing medium from the cultured cells.

  • Add the freshly prepared this compound-containing medium to the cells.

  • Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated group.

  • Incubate the cells for the desired duration. For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Protect the cell culture plates/flasks from light during incubation.

Visualizations

Azosemide_Mechanism_of_Action This compound's Mechanism of Action This compound This compound NKCC1 NKCC1 (Na-K-2Cl Cotransporter) This compound->NKCC1 Inhibits Ion_Influx Na+, K+, 2Cl- Influx NKCC1->Ion_Influx Cell_Volume Increased Intracellular Ion Concentration & Cell Volume Ion_Influx->Cell_Volume Downstream Downstream Signaling Events Cell_Volume->Downstream Azosemide_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Solution in Medium Stock->Working Treat Treat Cells with this compound (and Vehicle Control) Working->Treat Incubate Incubate (Protect from Light) Refresh Medium every 24-48h Treat->Incubate Assay Perform Cellular/Molecular Assays Incubate->Assay Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Problem Encountered Precipitation Precipitation in Medium? Start->Precipitation LossOfActivity Loss of Activity? Precipitation->LossOfActivity No CheckDMSO Check Final DMSO % Prepare Fresh Dilutions Precipitation->CheckDMSO Yes Toxicity Unexpected Toxicity? LossOfActivity->Toxicity No RefreshMedium Refresh Medium Frequently Protect from Light LossOfActivity->RefreshMedium Yes CheckConcentration Perform Dose-Response Run DMSO Toxicity Control Toxicity->CheckConcentration Yes End Re-evaluate Experiment Toxicity->End No CheckDMSO->End RefreshMedium->End CheckConcentration->End

References

Identifying and minimizing Azosemide off-target effects in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Azosemide. This resource provides comprehensive guidance on identifying and mitigating potential off-target effects of this compound in various experimental models.

Troubleshooting Guide

Unexpected experimental outcomes when using this compound may be attributable to its off-target activities. The following table summarizes common issues, potential off-target effects, and recommended troubleshooting strategies.

Observed Issue in Research Model Potential Off-Target Effect Research Model Examples Troubleshooting & Mitigation Strategies
Altered pH homeostasis, unexpected changes in cell acidification rates. Inhibition of Carbonic Anhydrases (CAs).[1]Cell culture (e.g., cancer cell lines, renal epithelial cells), in vivo rodent models.- Verify this compound's IC50 against relevant CA isoforms. - Use a structurally distinct CA inhibitor as a positive control. - Employ a CA-knockout/knockdown model to confirm the role of CA inhibition.
Reduced inflammatory response, altered blood pressure regulation beyond diuresis. Interference with prostaglandin synthesis.[2]In vivo rodent models of inflammation or hypertension, cell-based inflammation assays.- Measure prostaglandin levels (e.g., PGE2) in your model. - Co-administer with a cyclooxygenase (COX) inhibitor to assess pathway involvement.
Auditory dysfunction, hair cell damage. Ototoxicity through effects on the stria vascularis and inner ear ion balance.[3][4]In vivo rodent models, ex vivo cochlear cultures.- Assess auditory function using techniques like Auditory Brainstem Response (ABR). - Perform histological analysis of the cochlea. - Consider using a lower dose or a different loop diuretic with a lower ototoxicity profile for long-term studies.
Variable drug efficacy, unexpected drug-drug interactions. Competition for organic acid transporters.[5]In vivo pharmacokinetic studies, cell lines expressing organic anion transporters (OATs).- Analyze this compound's pharmacokinetic profile in your model. - Avoid co-administration with other drugs known to be substrates of the same transporters (e.g., NSAIDs).

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between the on-target diuretic effect and off-target effects of this compound in my animal model?

A1: To distinguish between on-target and off-target effects, consider the following:

  • Dose-response analysis: On-target effects on diuresis will likely occur at lower concentrations than some off-target effects.

  • Use of control compounds: Compare the effects of this compound to other loop diuretics with different chemical structures and off-target profiles.

  • Genetic models: Utilize knockout or knockdown models for the intended target (NKCC1/2) to see if the observed effect persists, which would indicate an off-target mechanism.

Q2: What are the known IC50 values for this compound's on-target and potential off-target interactions?

A2: The following table summarizes available quantitative data. Note that specific off-target IC50 values for this compound are not widely reported in the literature.

Target Interaction Type IC50 Value Research Model
hNKCC1A On-target inhibition0.246 µMXenopus oocyte expression system
hNKCC1B On-target inhibition0.197 µMXenopus oocyte expression system
Carbonic Anhydrase I (hCA I) Off-target inhibitionHigh potency (specific IC50 not reported)In vitro enzyme assay
Carbonic Anhydrase II (hCA II) Off-target inhibitionHigh potency (specific IC50 not reported)In vitro enzyme assay

Q3: Are there any computational tools to predict other potential off-targets of this compound?

A3: Yes, several computational approaches can predict potential off-target interactions.[6][7][8] These tools often use ligand-based or structure-based methods to screen large databases of protein targets. It is important to experimentally validate any computationally predicted off-targets.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize this compound's off-target effects.

Kinase Profiling Assay (In Vitro)

This protocol is designed to screen this compound against a panel of kinases to identify potential off-target kinase inhibition.

  • Materials:

    • Recombinant kinases

    • Kinase-specific substrates

    • This compound stock solution (in DMSO)

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

    • ATP solution

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the recombinant kinase and its specific substrate to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Analyze the data to determine the percent inhibition and, if applicable, the IC50 value of this compound for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to a potential off-target protein in a cellular context.

  • Materials:

    • Cell line of interest

    • Cell culture medium and reagents

    • This compound stock solution (in DMSO)

    • Lysis buffer (with protease and phosphatase inhibitors)

    • Antibody against the protein of interest

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).

    • Harvest and resuspend the cells in fresh medium.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding.

Phenotypic Screening Workflow

This workflow helps to identify unexpected cellular phenotypes caused by this compound's off-target effects.

  • Assay Development:

    • Select a cell line relevant to your research question.

    • Choose a high-content imaging platform to monitor multiple cellular parameters (e.g., cell morphology, viability, organelle health, signaling pathway activation).

  • Compound Treatment:

    • Plate cells in multi-well plates.

    • Treat cells with a concentration range of this compound and appropriate controls (vehicle, positive and negative controls for expected phenotypes).

  • Image Acquisition and Analysis:

    • Acquire images at different time points after treatment.

    • Use image analysis software to quantify various phenotypic parameters.

  • Hit Identification and Confirmation:

    • Identify concentrations of this compound that induce significant phenotypic changes unrelated to its known on-target effects.

    • Confirm these "hits" in secondary assays and with different cell lines.

  • Target Deconvolution:

    • Use techniques like CETSA, proteomics, or genetic screens to identify the molecular target responsible for the observed off-target phenotype.

Visualizations

Signaling Pathways

Azosemide_Off_Target_Pathways cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound NKCC1_2 NKCC1/2 Cotransporter This compound->NKCC1_2 Inhibits CA Carbonic Anhydrases (e.g., CA I, CA II) This compound->CA Inhibits Prostaglandin_Synth Prostaglandin Synthesis This compound->Prostaglandin_Synth Interferes with Ototoxicity_Pathway Inner Ear Ion Homeostasis This compound->Ototoxicity_Pathway Disrupts Diuresis Diuresis NKCC1_2->Diuresis Leads to pH_homeostasis Altered pH Homeostasis CA->pH_homeostasis Affects Inflammation Modulated Inflammation Prostaglandin_Synth->Inflammation Affects Ototoxicity Ototoxicity Ototoxicity_Pathway->Ototoxicity Leads to

Caption: On- and potential off-target pathways of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Unexpected Experimental Phenotype Observed phenotypic_screen Phenotypic Screening (High-Content Imaging) start->phenotypic_screen computational Computational Prediction (e.g., Target Fishing) start->computational hypothesis Formulate Hypothesis on Potential Off-Target(s) phenotypic_screen->hypothesis computational->hypothesis biochemical Biochemical Assays (e.g., Kinase Profiling) hypothesis->biochemical cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa validation Validate Off-Target Binding and Function biochemical->validation cetsa->validation mitigation Develop Mitigation Strategy (e.g., Dose Adjustment, Model Selection) validation->mitigation end Minimized Off-Target Interference mitigation->end

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic start Unexpected Result with This compound Treatment is_on_target Is the effect consistent with NKCC1/2 inhibition? start->is_on_target off_target_hypothesis Hypothesize Off-Target Mechanism is_on_target->off_target_hypothesis No confirm_on_target Confirm On-Target Effect (e.g., use another loop diuretic) is_on_target->confirm_on_target Yes test_ca Test for Carbonic Anhydrase Inhibition off_target_hypothesis->test_ca test_pg Measure Prostaglandin Levels off_target_hypothesis->test_pg test_other Broad Off-Target Screen (e.g., Proteomics, Kinase Panel) off_target_hypothesis->test_other end_off_target Characterize and Mitigate Off-Target Effect test_ca->end_off_target test_pg->end_off_target test_other->end_off_target end_on_target Proceed with On-Target Investigation confirm_on_target->end_on_target

Caption: Decision tree for troubleshooting unexpected this compound results.

References

Technical Support Center: Troubleshooting Variability in Animal Model Response to Azosemide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in animal model responses to Azosemide treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a loop diuretic that primarily acts on the thick ascending limb of the loop of Henle in the kidney.[1][2] It functions by inhibiting the Na+-K+-2Cl− cotransporter (NKCC2) on the apical membrane of epithelial cells.[1][3][4] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4][5] The increased concentration of these ions in the tubule creates an osmotic gradient that leads to increased excretion of water, resulting in diuresis.[4][6]

Q2: What are the key differences in the pharmacokinetic profile of this compound between different animal species?

The pharmacokinetics of this compound can vary significantly across different animal species, which can contribute to variability in diuretic response. For instance, in rats, this compound is extensively metabolized into at least eleven metabolites.[7] In contrast, in humans, only this compound and its glucuronide have been detected.[7] The plasma protein binding of this compound is high (greater than 95% to human serum albumin), which can influence its distribution and availability to the site of action.[7] When administered intravenously, this compound has been shown to be 5.5 to 8 times more potent than furosemide, a commonly used loop diuretic, which may be attributed to a significant first-pass effect of this compound when given orally.[7]

Q3: How does the potency of this compound compare to other loop diuretics like Furosemide in animal models?

Direct comparisons in animal models indicate that this compound is a potent diuretic. In a study on healthy dogs, a 5 mg/kg oral dose of this compound produced a similar 24-hour urine volume and sodium excretion as a 2 mg/kg dose of furosemide.[8] In rats with mercury-chloride-induced acute renal failure, the diuretic effect of this compound was found to be slightly more potent than that of furosemide.[9]

Troubleshooting Guide

Problem 1: I am observing a weaker than expected diuretic response to this compound in my animal model.

Possible Causes and Solutions:

  • Animal Strain Variability: Different strains of the same species can exhibit varied responses to drugs due to genetic differences in metabolism and physiology. For example, Wistar and Sprague-Dawley rats, while both commonly used, have known differences in their endocrine and metabolic profiles which could influence drug efficacy.

    • Recommendation: If possible, conduct a pilot study with different strains to determine the most responsive one for your experimental goals. Ensure consistent use of the same strain, sex, and age of animals throughout your study to minimize variability.

  • Incorrect Dosage: The effective dose of this compound can vary between species and even strains.

    • Recommendation: Refer to the dose-response data provided in the tables below. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experiment.

  • Route of Administration: The bioavailability of this compound is significantly higher when administered intravenously compared to the oral route due to a considerable first-pass effect.[7]

    • Recommendation: If a robust and rapid diuretic effect is required, consider intravenous administration. If using oral administration, be aware of the potential for lower and more variable absorption.

  • Animal Hydration Status: The baseline hydration status of the animals can significantly impact the observed diuretic response. Dehydrated animals may show a blunted response.

    • Recommendation: Ensure all animals are adequately hydrated before the experiment. Standardize the hydration protocol for all experimental groups.

  • Dietary Factors: The electrolyte content of the animal's diet can influence the magnitude of diuresis and natriuresis.

    • Recommendation: Provide a standardized diet to all animals for a sufficient acclimatization period before the experiment.

  • Concomitant Medications: Nonsteroidal anti-inflammatory drugs (NSAIDs) can interfere with the diuretic action of this compound by competing for the same organic acid secretory pathway in the renal proximal tubule.[10]

    • Recommendation: Avoid co-administration of NSAIDs with this compound. If their use is unavoidable, the potential for a diminished diuretic effect should be considered and documented.

Problem 2: I am observing high variability in the diuretic response between individual animals within the same experimental group.

Possible Causes and Solutions:

  • Inconsistent Dosing Technique: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure.

    • Recommendation: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). Verify the correct volume and concentration of the dosing solution for each animal based on its body weight.

  • Stress During Experimentation: Stress can influence physiological parameters, including renal function, and contribute to response variability.

    • Recommendation: Acclimate the animals to the experimental procedures and environment (e.g., metabolic cages) for a sufficient period before the study begins. Handle the animals gently and minimize environmental stressors.

  • Underlying Health Conditions: Subclinical health issues in some animals can affect their physiological response to the drug.

    • Recommendation: Use healthy animals from a reputable supplier. Visually inspect the animals for any signs of illness before including them in the study.

Data Presentation

Table 1: Dose-Response of this compound on Urine Volume and Electrolyte Excretion in Rats with HgCl₂-Induced Acute Renal Failure

Dose of this compound (p.o.)Fold Increase in Urine Volume (5 hr)Fold Increase in Urinary Na+ ExcretionFold Increase in Urinary K+ ExcretionFold Increase in Urinary Cl- ExcretionAnimal ModelReference
10-40 mg/kgDose-dependent increase---Rats with 1 mg/kg HgCl₂[9]
40 mg/kg3.54.52.14.1Rats with 1 mg/kg HgCl₂[9]
40-320 mg/kgDose-dependent increase---Rats with 2 mg/kg HgCl₂[9]
320 mg/kg2.64.84.63.9Rats with 4 mg/kg HgCl₂[9]

Table 2: Comparative Diuretic Effect of this compound and Furosemide in Healthy Dogs (24-hour)

Treatment (oral)DoseChange in Urine VolumeChange in Urinary Na+ ExcretionReference
This compound5 mg/kgSignificant increase (similar to Furosemide at 2 mg/kg)Significant increase (similar to Furosemide at 2 mg/kg)[11]
This compound10 mg/kgSignificant dose-dependent increaseSignificant dose-dependent increase[11]
Furosemide2 mg/kgSignificant increaseSignificant increase[11]

Experimental Protocols

Protocol 1: Assessment of Diuretic Activity in Rodents Using Metabolic Cages

  • Animal Acclimatization: House animals (e.g., Wistar or Sprague-Dawley rats) individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment. Provide free access to a standard diet and water.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform baseline state.

  • Hydration: Administer a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to all animals to ensure adequate hydration and promote a baseline urine flow.

  • Grouping: Divide the animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Furosemide).

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Urine Collection: Place the animals back into the metabolic cages immediately after drug administration. Collect urine at predetermined time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).

  • Measurements: For each collection period, measure the total urine volume. For electrolyte analysis, measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine volume and electrolyte excretion between the different treatment groups and the vehicle control group.

Mandatory Visualization

Signaling_Pathway cluster_cell Thick Ascending Limb Epithelial Cell Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 Reabsorption K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Intracellular Ions NKCC2->Intracellular Ions Ion Influx ROMK Renal Outer Medullary Potassium Channel (ROMK) ROMK->K+ NaK_ATPase Na+/K+-ATPase Blood NaK_ATPase->Blood 3 Na+ out ClC_Kb Chloride Channel (ClC-Kb) ClC_Kb->Blood Intracellular Ions->ROMK K+ recycling Intracellular Ions->NaK_ATPase Na+ extrusion Intracellular Ions->ClC_Kb Cl- efflux Blood->NaK_ATPase 2 K+ in This compound This compound This compound->NKCC2 Inhibition

Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter (NKCC2).

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥3 days in metabolic cages) start->acclimatization fasting Fasting (18 hours, water ad libitum) acclimatization->fasting hydration Saline Hydration (e.g., 25 ml/kg p.o.) fasting->hydration grouping Group Assignment (Vehicle, this compound doses, Positive Control) hydration->grouping administration Drug/Vehicle Administration grouping->administration collection Urine Collection (Timed intervals) administration->collection measurement Measure Urine Volume & Electrolytes (Na+, K+, Cl-) collection->measurement analysis Data Analysis (Compare treatment groups to control) measurement->analysis end End analysis->end

Caption: Standard experimental workflow for assessing diuretic response in rodents.

Troubleshooting_Logic start Issue: Low or Variable Diuretic Response check_dose Is the dose appropriate for the species/strain? start->check_dose Investigate check_route Was the route of administration optimal (IV vs. Oral)? check_dose->check_route Yes solution_dose Action: Perform dose-response study. check_dose->solution_dose No check_strain Is there known strain-specific variability? check_route->check_strain Yes solution_route Action: Consider IV administration for higher bioavailability. check_route->solution_route No check_procedure Were experimental procedures (dosing, hydration) consistent? check_strain->check_procedure No solution_strain Action: Conduct pilot study with different strains or standardize strain. check_strain->solution_strain Yes check_interactions Were any interacting drugs (e.g., NSAIDs) co-administered? check_procedure->check_interactions Yes solution_procedure Action: Review and standardize all experimental protocols and techniques. check_procedure->solution_procedure No solution_interactions Action: Avoid co-administration of interacting drugs. check_interactions->solution_interactions Yes

Caption: Logical troubleshooting guide for unexpected this compound response.

References

Technical Support Center: Managing Azosemide-Induced Electrolyte Imbalance in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azosemide in animal studies. The following information is designed to help anticipate, manage, and correct potential electrolyte imbalances that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce electrolyte imbalance?

A1: this compound is a loop diuretic that primarily works by inhibiting the sodium-potassium-chloride (Na-K-Cl) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1] This inhibition leads to decreased reabsorption of sodium, potassium, and chloride, resulting in increased urinary excretion of these electrolytes and water.[1][2] The most common electrolyte disturbances observed are hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride).[1]

Q2: What are the typical signs of electrolyte imbalance in research animals?

A2: Clinical signs can be subtle and species-dependent. Common indicators include muscle weakness, lethargy, cardiac arrhythmias, and in severe cases of hyponatremia, neurological signs.[3] In cats, cervical ventroflexion (head drooping) can be a sign of severe hypokalemia.[3] It is crucial to monitor animals closely for any behavioral or physiological changes following this compound administration.

Q3: How frequently should I monitor electrolytes in my animal cohort?

A3: The frequency of monitoring depends on the dose of this compound, the duration of the study, and the animal species. For acute, high-dose studies, it is advisable to monitor electrolytes at baseline and within a few hours of administration, as peak diuretic effects occur rapidly.[4][5] For chronic studies, weekly or bi-weekly monitoring may be sufficient, but this should be validated for your specific experimental conditions.

Q4: What are the key biomarkers to assess renal function during this compound studies?

A4: Beyond serum electrolytes, it is important to monitor markers of renal function. Key blood biomarkers include Blood Urea Nitrogen (BUN) and creatinine (CREA).[5][6] However, these are often insensitive to early kidney damage.[6][7] More sensitive, early indicators of renal injury include Symmetric Dimethylarginine (SDMA) and Cystatin C.[5][7][8] Urine analysis, including urine specific gravity and the urine protein-to-creatinine ratio (UPC), can also provide valuable insights into renal health.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Hypokalemia (Serum K+ < 3.0 mEq/L) High dose of this compound, prolonged treatment, inadequate dietary potassium.- Immediately discontinue or reduce the this compound dose.- Administer potassium supplementation. For mild to moderate cases, oral potassium gluconate is often sufficient.[3][9]- In severe or symptomatic cases, intravenous potassium chloride (KCl) infusion is necessary. Caution: IV KCl must be administered as a dilute solution and at a controlled rate to prevent life-threatening hyperkalemia.[9]
Symptomatic Hyponatremia (e.g., lethargy, seizures) Excessive free water intake in conjunction with diuretic-induced sodium loss.- The rate of correction for chronic hyponatremia should be slow to avoid osmotic demyelination syndrome.[10][11] A general guideline is to not increase serum sodium by more than 10-12 mEq/L in the first 24 hours.[2][11]- For mild, asymptomatic cases, water restriction may be sufficient.[2]- For more severe cases, administration of hypertonic saline may be required under careful monitoring.[11]
Decreased Diuretic Response (Diuretic Resistance) Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS), renal tubular hypertrophy.- Consider combination therapy with a potassium-sparing diuretic, such as spironolactone, which also counteracts the effects of aldosterone.[12]- Evaluate for and correct any underlying dehydration or hypotension.- A temporary cessation and then reintroduction of the diuretic may restore responsiveness.
Elevated BUN and Creatinine (Azotemia) Dehydration and reduced renal blood flow due to excessive diuresis.- Temporarily halt this compound administration.- Administer isotonic intravenous fluids to restore hydration and renal perfusion.- Re-evaluate renal biomarkers and electrolytes before cautiously resuming a lower dose of this compound.

Quantitative Data on this compound-Induced Electrolyte Changes

The following tables summarize data from a study in healthy dogs administered a single oral dose of this compound.

Table 1: Dose-Dependent Effects of this compound on 24-Hour Urine Output and Sodium Excretion in Healthy Dogs

Treatment Group24-Hour Urine Volume (mL/kg)24-Hour Urinary Sodium Excretion (mEq/kg)
Placebo20.1 ± 5.51.2 ± 0.5
This compound (1 mg/kg)25.3 ± 7.81.8 ± 0.9
This compound (5 mg/kg)45.2 ± 11.14.5 ± 1.3
This compound (10 mg/kg)65.7 ± 15.37.8 ± 2.1†
Furosemide (2 mg/kg)48.9 ± 12.44.9 ± 1.6
Data are presented as mean ± SD.
Significantly different from placebo.
†Significantly different from 5 mg/kg this compound.
(Data adapted from a study on healthy dogs)[4]

Table 2: Effects of this compound on Plasma Potassium and Aldosterone Concentrations in Healthy Dogs

Treatment GroupChange in Plasma Potassium (mEq/L) from BaselinePlasma Aldosterone Concentration (pg/mL) at 4 hours
Placebo-0.1 ± 0.255.2 ± 18.9
This compound (1 mg/kg)-0.2 ± 0.368.4 ± 25.1
This compound (5 mg/kg)-0.5 ± 0.289.7 ± 33.6
This compound (10 mg/kg)-0.8 ± 0.3125.6 ± 45.2
Furosemide (2 mg/kg)-0.6 ± 0.2148.3 ± 50.1
Data are presented as mean ± SD.
*Significantly different from baseline or placebo.
(Data adapted from a study on healthy dogs)[4]

Experimental Protocols

Protocol 1: Monitoring of Serum Electrolytes and Renal Function

  • Baseline Sampling: Prior to the first administration of this compound, collect blood and urine samples to establish baseline values for serum electrolytes (Na+, K+, Cl-), BUN, creatinine, and SDMA, as well as urine specific gravity and UPC.

  • Acclimation: Acclimate animals to metabolic cages for urine collection if this method will be used.

  • This compound Administration: Administer this compound at the predetermined dose and route.

  • Post-Dose Sampling:

    • Acute Studies: Collect blood and urine samples at timed intervals post-administration (e.g., 2, 4, 6, and 24 hours) to capture the peak diuretic effect and subsequent changes.[4][5]

    • Chronic Studies: Collect samples at regular intervals (e.g., weekly) and more frequently if clinical signs of imbalance are observed.

  • Sample Handling:

    • Collect blood in appropriate tubes (e.g., serum separator tubes for chemistry).

    • Process samples promptly to ensure accurate results. Centrifuge blood to separate serum and analyze within a few hours or store frozen at -80°C.

    • Analyze urine samples for electrolytes and creatinine on the same day or store frozen.

  • Data Analysis: Compare post-dose values to baseline and to control groups.

Protocol 2: Management of Moderate Hypokalemia (Serum K+ 2.5-3.5 mEq/L)

  • Confirm Hypokalemia: Re-measure serum potassium to confirm the initial finding.

  • Oral Potassium Supplementation:

    • Administer oral potassium gluconate. A general starting dose is 0.5 mEq of potassium per kg of body weight, given every 12 hours.[3]

    • This can be mixed with a small amount of palatable food to encourage voluntary intake.

  • Dietary Modification: If the study design allows, provide a diet with higher potassium content.

  • Re-monitoring: Re-evaluate serum potassium levels every 24-48 hours and adjust the supplementation dose as needed.

  • This compound Dose Adjustment: Consider reducing the dose of this compound if hypokalemia persists despite supplementation.

Visualizations

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_effects Systemic Effects Renin Renin Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE AngiotensinII Angiotensin II AngiotensinI_ext->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Na_H2O_Retention Na+ & H2O Retention (Kidney) Aldosterone->Na_H2O_Retention AngiotensinII_ext->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure This compound This compound Decreased_Blood_Volume Decreased Blood Volume This compound->Decreased_Blood_Volume Diuresis Decreased_Blood_Volume->Renin Stimulates

Caption: this compound's effect on the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental_Workflow Start Start of Study Baseline Baseline Sampling (Blood & Urine) Start->Baseline AzosemideAdmin Administer this compound Baseline->AzosemideAdmin Monitor Monitor Clinical Signs AzosemideAdmin->Monitor Sampling Post-Dose Sampling Monitor->Sampling Analysis Analyze Electrolytes & Renal Biomarkers Sampling->Analysis Decision Electrolytes within Normal Limits? Analysis->Decision Continue Continue Protocol Decision->Continue Yes Troubleshoot Initiate Troubleshooting Protocol Decision->Troubleshoot No Continue->AzosemideAdmin Next Cycle AdjustDose Adjust this compound Dose Troubleshoot->AdjustDose Supplement Provide Supplementation (e.g., K+, Fluids) Troubleshoot->Supplement ReEvaluate Re-evaluate Animal AdjustDose->ReEvaluate Supplement->ReEvaluate ReEvaluate->Monitor

Caption: Workflow for managing electrolyte balance in animal studies with this compound.

References

Technical Support Center: Azosemide and Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for azosemide to interfere with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent loop diuretic used in the management of fluid retention (edema) associated with conditions like congestive heart failure, renal dysfunction, and liver cirrhosis, as well as hypertension.[1][2] Its primary mechanism of action is the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1][2] This inhibition leads to increased urinary excretion of sodium, potassium, and chloride ions, and consequently, water.[2]

Q2: Can this compound interfere with laboratory test results?

A2: Yes, this compound can interfere with laboratory tests, primarily through in vivo mechanisms. This means the drug induces actual physiological changes in the body, which are then accurately measured by the laboratory test.[3] This is a direct consequence of its pharmacological effect.[3]

Q3: Which laboratory assays are most likely to be affected by this compound?

A3: The assays most susceptible to interference from this compound are those measuring analytes directly influenced by its diuretic and hormonal effects. These include:

  • Serum Electrolytes: Sodium, potassium, and magnesium levels may be decreased.[1]

  • Renal Function Tests: Blood Urea Nitrogen (BUN) may be elevated due to dehydration.[3]

  • Hormone Assays: Plasma renin activity and aldosterone are often elevated due to the body's compensatory response to fluid and salt loss.[4][5] Antidiuretic hormone (ADH) and prolactin levels can also be affected.[4]

  • Uric Acid: Serum uric acid levels may increase, particularly with long-term use.[5]

Q4: Does this compound cause in vitro (analytical) interference with assays?

A4: Based on available data, there is no direct evidence to suggest that this compound or its metabolites cause significant in vitro interference with common laboratory assays, such as immunoassays or enzymatic assays. The observed interferences are primarily physiological (in vivo).[3][6] However, it is always good practice to consider the possibility of analytical interference with any new or modified assay.

Q5: How does this compound compare to furosemide in its effects on laboratory parameters?

A5: this compound and furosemide are both loop diuretics with similar effects on electrolyte and water excretion.[5][7] Some studies suggest that this compound may have a more prolonged diuretic effect compared to the rapid onset of furosemide.[5] The hormonal responses, such as the stimulation of the renin-angiotensin-aldosterone system, are also comparable, with some studies indicating a greater stimulation with this compound.[4]

Troubleshooting Guides

Issue 1: Unexpectedly low serum potassium (hypokalemia) or sodium (hyponatremia) in a subject taking this compound.

  • Possible Cause: This is a known in vivo effect of this compound due to increased renal excretion of these electrolytes.[1]

  • Troubleshooting Steps:

    • Confirm Medication: Verify that the subject is taking this compound and note the dosage and time of the last administration relative to the sample collection.

    • Review Clinical Context: Assess the subject for clinical signs of electrolyte imbalance.

    • Consider the Result Valid: The low electrolyte measurement is likely an accurate reflection of the physiological state of the subject.

    • Recommendation: If clinically significant, this finding should be reported to the responsible clinician for appropriate management, which may include electrolyte supplementation or dose adjustment.

Issue 2: Elevated Blood Urea Nitrogen (BUN) in a subject on this compound with normal creatinine.

  • Possible Cause: This can be due to pre-renal azotemia caused by dehydration, a common effect of potent diuretics like this compound.[3]

  • Troubleshooting Steps:

    • Assess Hydration Status: Review clinical signs of dehydration (e.g., decreased skin turgor, dry mucous membranes, orthostatic hypotension).

    • Evaluate BUN/Creatinine Ratio: An elevated BUN/creatinine ratio often suggests dehydration.

    • Consider Timing: The effect may be more pronounced if the blood sample was taken after a significant diuretic response.

    • Recommendation: The result is likely a true reflection of the subject's volume status. Inform the clinical team, as fluid replacement may be necessary.

Issue 3: Inconsistent or unexpected hormone levels (e.g., renin, aldosterone) in a subject treated with this compound.

  • Possible Cause: this compound is a known stimulator of the renin-angiotensin-aldosterone system (RAAS) as a compensatory mechanism to sodium and water loss.[4][5]

  • Troubleshooting Steps:

    • Acknowledge Pharmacological Effect: Recognize that elevated renin and aldosterone are expected physiological responses to this compound.

    • Standardize Sample Collection: For longitudinal studies, ensure that the timing of sample collection relative to this compound administration is consistent.

    • Interpret with Caution: When evaluating the RAAS for other purposes, the effect of this compound must be taken into account. A temporary discontinuation of the drug (washout period), if clinically feasible and safe, may be necessary for an uninfluenced baseline measurement.

Data Presentation

Table 1: Summary of In Vivo Interference of this compound on Common Laboratory Assays

Assay CategoryAnalyteExpected ChangeMechanism of Interference
Electrolytes Sodium (Na+)Increased renal excretion[1]
Potassium (K+)Increased renal excretion[1]
Magnesium (Mg2+)Increased renal excretion[1]
Renal Function Blood Urea Nitrogen (BUN)Dehydration leading to pre-renal azotemia[3]
Hormones Plasma Renin ActivityCompensatory response to volume and sodium depletion[4][5]
AldosteroneStimulation of the renin-angiotensin-aldosterone system[4][5]
Antidiuretic Hormone (ADH)Response to dehydration[4]
Metabolites Uric AcidDecreased renal excretion with long-term use[5]

Table 2: Comparative Effects of Single Oral Doses of this compound and Furosemide on Cumulative Urine Volume in Healthy Male Volunteers (6 hours)

DrugDoseCumulative Urine Volume (mean +/- SEM)
Furosemide40 mg2488 +/- 163 ml
This compound60 mg2930 +/- 109 ml

Data adapted from a comparative study.[4]

Experimental Protocols

Protocol: General Method for Investigating Potential In Vitro Interference of this compound in a Quantitative Immunoassay

  • Objective: To determine if this compound or its metabolites directly interfere with the analytical method of a specific immunoassay.

  • Materials:

    • The immunoassay kit and instrument to be tested.

    • This compound reference standard.

    • Drug-free human serum or plasma pool.

    • Calibrators and controls for the assay.

  • Procedure:

    • Spiking Experiment:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

      • Prepare a series of spiked samples by adding known concentrations of this compound to aliquots of the drug-free serum/plasma pool. The concentrations should span the expected therapeutic and potentially toxic range of this compound.

      • Prepare a control sample with the solvent alone.

      • Analyze the spiked samples and the control sample using the immunoassay .

    • Analyte Recovery Experiment:

      • Prepare two sets of samples from the drug-free serum/plasma pool.

      • In both sets, add a known concentration of the analyte that the immunoassay is designed to measure (e.g., a mid-range calibrator level).

      • To one set of samples, add a high concentration of this compound. To the other set (control), add the solvent vehicle.

      • Analyze both sets of samples and calculate the percent recovery of the analyte in the presence of this compound compared to the control.

  • Data Analysis and Interpretation:

    • Compare the results from the spiked samples to the control. A significant deviation in the measured value in the presence of this compound suggests in vitro interference.

    • For the recovery experiment, a significant difference in the calculated analyte concentration between the this compound-spiked and control samples indicates interference. A recovery outside of an acceptable range (e.g., 80-120%) would be considered significant.

Visualizations

Azosemide_Mechanism_of_Action cluster_kidney Kidney Nephron cluster_loop Thick Ascending Limb of Loop of Henle cluster_urine Urine NaKCl_Transporter Na-K-Cl Cotransporter Result Leads to NaKCl_Transporter->Result Decreased Reabsorption Urine_Output Increased Urine Output (Na+, K+, Cl-, H2O) This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->NaKCl_Transporter Result->Urine_Output

Caption: Mechanism of action of this compound in the kidney.

RAAS_Pathway This compound This compound Volume_Depletion Volume & Sodium Depletion This compound->Volume_Depletion Kidney Kidney (Juxtaglomerular Apparatus) Volume_Depletion->Kidney Stimulates Renin Renin Release Kidney->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen (from Liver) Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE (Lungs) ACE->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone Aldosterone Secretion Adrenal_Cortex->Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Causes

Caption: Stimulation of the Renin-Angiotensin-Aldosterone System by this compound.

Troubleshooting_Workflow start Unexpected Lab Result in Patient on this compound is_in_vivo Is the analyte affected by renal function, hydration, or hormonal balance? start->is_in_vivo in_vivo_effect Likely an 'in vivo' interference. The result is a true reflection of the patient's physiology. is_in_vivo->in_vivo_effect Yes in_vitro_investigation Consider potential 'in vitro' interference. is_in_vivo->in_vitro_investigation No end_valid Report result with comment on pharmacological effect of this compound. in_vivo_effect->end_valid protocol Perform interference studies: - Spiking Experiment - Analyte Recovery in_vitro_investigation->protocol end_interference If interference is confirmed, use an alternative assay method or report with caution. protocol->end_interference

Caption: Workflow for troubleshooting unexpected lab results with this compound.

References

Refining Azosemide delivery methods for consistent in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosemide. Our aim is to facilitate consistent and reliable in vivo results by addressing common challenges in drug delivery and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Formulation & Administration

  • Q1: How should I prepare this compound for oral administration in rodents?

    A1: this compound is poorly soluble in water. A common and effective method for preparing an oral suspension is to use a vehicle containing a combination of solvents and surfactants. A widely used vehicle for poorly soluble compounds in rodents is a mix of DMSO, PEG400, Tween-80, and saline. For this compound, which can be sensitive to acidic environments, ensuring a stable suspension is critical for consistent absorption.

  • Q2: What is a suitable vehicle for intravenous (IV) administration of this compound in rodents?

    A2: For intravenous administration, the formulation must be sterile and biocompatible. Due to this compound's low water solubility, a co-solvent system is necessary. A formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be a suitable vehicle for IV administration of poorly soluble compounds in rats. The final solution should be filtered through a 0.22 µm sterile filter before injection.

  • Q3: I am observing high variability in my results after oral gavage. What could be the cause?

    A3: High variability after oral administration can stem from several factors. The appearance of multiple peaks in plasma concentration after oral administration has been suggested to be due to gastric emptying patterns.[1] this compound may also precipitate in the acidic environment of the stomach, which can affect its dissolution and absorption.[1] To mitigate this, ensure a consistent fasting state for all animals, use a well-validated vehicle, and ensure the suspension is homogenous before each administration.

Efficacy & Unexpected Results

  • Q4: My animals are showing a lower diuretic response than expected. What should I check?

    A4: A lower-than-expected diuretic response can be due to several factors:

    • Inadequate Dose: The diuretic effect of this compound is dose-dependent.[2] You may need to perform a dose-response study to determine the optimal dose for your animal model and experimental conditions.

    • Route of Administration: this compound has a considerable first-pass effect, making its efficacy significantly lower when administered orally compared to intravenously.[3] For a more potent and consistent response, consider IV administration.

    • Diuretic Resistance: Repeated administration of loop diuretics can lead to a blunted natriuretic response. This can be due to compensatory mechanisms in the kidney. Consider a washout period between doses if your experimental design allows.

    • Animal Model: Certain disease states, such as renal failure, can reduce the diuretic effect of this compound.[2]

  • Q5: I am seeing significant inter-animal variability in diuretic output. How can I reduce this?

    A5: To reduce inter-animal variability, it is crucial to standardize as many experimental parameters as possible. This includes:

    • Animal Acclimatization: Allow sufficient time for animals to acclimate to metabolic cages to reduce stress-induced variations in urine output.

    • Hydration Status: Ensure all animals have a consistent hydration status before the experiment begins. This can be achieved by providing a saline load prior to drug administration.

    • Fasting: A consistent fasting period helps to standardize gastric emptying and drug absorption.

    • Dosing Technique: Ensure your oral gavage or IV injection technique is consistent and accurate for all animals.

  • Q6: Are there any known drug interactions I should be aware of?

    A6: Yes, this compound's action can be affected by other compounds. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) can compete for the same organic acid transport system in the renal tubules, potentially reducing the delivery of this compound to its site of action.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (10 mg/kg)Oral (20 mg/kg)
T½ (half-life) Dose-dependentNot Reported
Vss (Volume of distribution at steady state) Dose-dependentNot Reported
CL (Total body clearance) Dose-dependentNot Reported
CLR (Renal clearance) Dose-dependentNot Reported
AUC (Area under the curve) Significantly higher than oralSignificantly lower than IV[4]
Bioavailability 100%~20.4% (in humans)[3]

Data compiled from studies in rats, with bioavailability data from human studies for reference.[1][3][4]

Table 2: Dose-Dependent Diuretic Effect of Oral this compound in Rats with HgCl2-Induced Acute Renal Failure (5-hour urine collection)

Dose (mg/kg, p.o.)Urine Volume Increase (fold)Urinary Na+ Excretion Increase (fold)Urinary K+ Excretion Increase (fold)Urinary Cl- Excretion Increase (fold)
10 Dose-dependent increaseDose-dependent increaseDose-dependent increaseDose-dependent increase
20 Dose-dependent increaseDose-dependent increaseDose-dependent increaseDose-dependent increase
40 3.54.52.14.1
320 2.64.84.63.9

Data from a study in rats with 1 mg/kg HgCl2-induced acute renal failure for the 10-40 mg/kg doses, and 4 mg/kg HgCl2-induced acute renal failure for the 320 mg/kg dose.[2]

Table 3: Effect of Oral this compound on 24-Hour Urine Volume and Electrolyte Excretion in Healthy Dogs

Treatment24-Hour Urine Volume (mL/kg)24-Hour Urinary Na+ Excretion (mEq/kg)24-Hour Urinary K+ Excretion (mEq/kg)
Placebo 18.9 ± 3.41.1 ± 0.30.9 ± 0.1
Furosemide (2 mg/kg) 40.8 ± 4.54.8 ± 0.71.3 ± 0.1
This compound (1 mg/kg) 22.3 ± 2.91.5 ± 0.31.0 ± 0.1
This compound (5 mg/kg) 42.5 ± 5.15.2 ± 0.91.4 ± 0.2
This compound (10 mg/kg) 55.6 ± 6.27.9 ± 1.2†2.0 ± 0.2*†

Significantly different from placebo. †Significantly different from Furosemide and this compound (5 mg/kg). Data presented as mean ± SEM.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline (0.9% NaCl).

  • Dissolution: Weigh the required amount of this compound powder. First, dissolve the this compound in DMSO.

  • Mixing: Gradually add the PEG400 to the this compound/DMSO solution while vortexing. Then, add the Tween-80 and continue to mix thoroughly.

  • Final Suspension: Slowly add the sterile saline to the mixture while continuously vortexing to form a homogenous suspension.

  • Administration: Before each administration, ensure the solution is well-mixed to guarantee consistent dosing.

Protocol 2: Preparation of this compound for Intravenous Injection in Rodents

  • Vehicle Preparation: Prepare a sterile vehicle solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).

  • Dissolution: Weigh the desired amount of this compound and dissolve it in the DPP vehicle. Gentle warming and vortexing may aid in dissolution.

  • Sterilization: Once fully dissolved, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administration: Administer the sterile solution via the lateral tail vein. The maximum recommended bolus injection volume is 5 ml/kg.[6]

Protocol 3: In Vivo Diuretic Activity Assay in Rats

  • Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

  • Hydration: Administer a saline load (e.g., 25 ml/kg, p.o.) to ensure a uniform hydration state across all animals.

  • Dosing: Divide animals into groups (e.g., vehicle control, positive control like Furosemide, and different doses of this compound). Administer the respective treatments (orally or intravenously).

  • Urine Collection: Collect urine at predetermined time intervals (e.g., every hour for the first 6 hours, then a cumulative collection at 24 hours).

  • Analysis: Measure the volume of urine for each time point. Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Calculation: Calculate diuretic activity, natriuretic, and kaliuretic effects and compare them between groups.

Visualizations

Azosemide_MoA cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Lumen_Ions Na+ K+ 2Cl- NKCC1 Na-K-2Cl Cotransporter (NKCC1) Lumen_Ions->NKCC1 Transport Cell_Ions Na+ K+ 2Cl- NKCC1->Cell_Ions Interstitium_Ions Reabsorption of Na+, K+, Cl- Cell_Ions->Interstitium_Ions Further Transport (via other channels/pumps) This compound This compound This compound->NKCC1 Inhibition

Caption: Mechanism of action of this compound on the NKCC1 cotransporter.

Diuretic_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (Metabolic Cages) Fasting 18-hour Fasting (Water ad libitum) Acclimatization->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Hydration Saline Load (e.g., 25 ml/kg) Grouping->Hydration Dosing Drug Administration (Oral or IV) Hydration->Dosing Collection Urine Collection (Timed Intervals) Dosing->Collection Volume Measure Urine Volume Collection->Volume Electrolytes Analyze Na+, K+, Cl- Concentrations Collection->Electrolytes Analysis Data Analysis & Statistical Comparison Volume->Analysis Electrolytes->Analysis

Caption: Experimental workflow for an in vivo diuretic study.

Troubleshooting_Logic Start Inconsistent or Low Diuretic Effect Check_Route Oral or IV Administration? Start->Check_Route Oral_Issues Consider First-Pass Effect & Gastric Precipitation. Switch to IV for consistency. Check_Route->Oral_Issues Oral IV_Issues Proceed to Dose Check Check_Route->IV_Issues IV Check_Dose Is the dose adequate? Oral_Issues->Check_Dose IV_Issues->Check_Dose Increase_Dose Perform Dose-Response Study to Optimize Check_Dose->Increase_Dose No Check_Formulation Is the formulation stable and homogenous? Check_Dose->Check_Formulation Yes Reformulate Prepare fresh solution. Validate vehicle. Check_Formulation->Reformulate No Check_Model Consider Diuretic Resistance or Underlying Pathology Check_Formulation->Check_Model Yes

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validation & Comparative

Head-to-head comparison of Azosemide and bumetanide potency in vivo

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent loop diuretics, Azosemide and Bumetanide are two prominent players, both exerting their effects by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This guide provides a comprehensive head-to-head comparison of their in vivo potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Diuretic and Natriuretic Potency

The following tables summarize the key in vivo potency parameters for this compound and Bumetanide, derived from studies in various species. It is important to note that direct head-to-head studies with comprehensive dose-response curves are limited, and thus, some comparisons are based on data from separate experiments.

Parameter This compound Bumetanide Species Notes
Dose for Half-Maximal Natriuretic Response (Urinary Excretion Rate) 9.3 ± 2.6 µ g/min [1]1 µ g/min [1]HumanThis provides a direct comparison of potency at the site of action.
Oral Dose for Equivalent Diuresis/Natriuresis to Furosemide (2 mg/kg) 5 mg/kg[2]~0.07 mg/kg (indirectly calculated)DogThis compound at 5 mg/kg showed similar 24-hour urine volume and sodium excretion to furosemide at 2 mg/kg[2]. Bumetanide is approximately 30 times more potent than furosemide[3].

Experimental Protocols

The in vivo evaluation of diuretic potency typically involves the use of animal models to measure urine output and electrolyte excretion following drug administration. Below are detailed methodologies for key experiments cited in the comparison.

Determination of Natriuretic Dose-Response in Humans

This protocol is based on studies determining the relationship between the urinary excretion rate of the diuretic and the natriuretic response.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Subjects receive either an intravenous or oral dose of the diuretic (this compound or Bumetanide).

    • Urine is collected at timed intervals.

    • The concentration of the diuretic and sodium in the urine is measured.

    • The urinary excretion rate of the diuretic is plotted against the corresponding natriuretic response (sodium excretion rate).

    • A sigmoid dose-response curve is fitted to the data to determine the dose that induces a half-maximal response (ED50).[1]

In Vivo Diuretic Activity Screening in Dogs

This protocol outlines a common method for assessing diuretic efficacy in a canine model.

  • Animals: Healthy mixed-breed dogs.[2]

  • Procedure:

    • Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

    • A baseline 24-hour urine sample is collected.

    • A single oral dose of the test diuretic (e.g., this compound) or a standard diuretic (e.g., Furosemide) is administered. A placebo group is also included.[2]

    • Urine is collected at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.[2]

    • The total urine volume and the concentration of electrolytes (sodium, potassium, chloride) in the urine are measured.

    • The diuretic and natriuretic effects are calculated by comparing the post-treatment values to the baseline and placebo-treated groups.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of loop diuretics and a typical experimental workflow for evaluating their in vivo potency.

Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood (Interstitial Fluid) Na Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Reabsorption Electrolyte & Water Reabsorption NKCC2->Reabsorption Inhibition Blood_Vessel Increased Urine Output (Diuresis & Natriuresis) Reabsorption->Blood_Vessel Decreased Diuretics This compound / Bumetanide Diuretics->NKCC2 Inhibit

Caption: Mechanism of action of this compound and Bumetanide.

Experimental_Workflow Start Start: In Vivo Diuretic Potency Assay Animal_Prep Animal Preparation (e.g., Acclimatization, Fasting) Start->Animal_Prep Grouping Group Allocation (Control, this compound, Bumetanide) Animal_Prep->Grouping Dosing Drug Administration (Oral or IV) Grouping->Dosing Urine_Collection Urine Collection in Metabolic Cages (Timed Intervals) Dosing->Urine_Collection Analysis Measurement of Urine Volume & Electrolyte Concentrations Urine_Collection->Analysis Data_Analysis Data Analysis (Dose-Response Curves, Statistical Comparison) Analysis->Data_Analysis End End: Potency Determination Data_Analysis->End

Caption: Experimental workflow for in vivo diuretic potency testing.

References

A Comparative Analysis of the Off-Target Effects of Azosemide and Other Loop Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of Azosemide with other commonly prescribed loop diuretics, including Furosemide, Bumetanide, and Torsemide. The information presented is collated from a range of experimental studies to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Loop diuretics are a cornerstone in the management of fluid overload states. While their primary on-target effect is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, their interactions with other cellular targets can lead to a range of off-target effects. This guide focuses on these secondary effects, highlighting the distinct profiles of this compound, a long-acting loop diuretic, in comparison to its shorter-acting counterparts. Emerging evidence suggests that this compound may offer a favorable off-target profile, particularly concerning its influence on neurohormonal systems and specific ion transporters.

Data Presentation: Comparative Off-Target Effects

The following tables summarize the key quantitative data on the off-target effects of this compound and other loop diuretics.

Table 1: Inhibition of Na+-K+-2Cl- Cotransporter 1 (NKCC1)

DiureticTargetIC50 (µM)Potency Relative to BumetanideReference
This compound hNKCC1A0.246~4-fold more potent[1]
hNKCC1B0.197~4-fold more potent[1]
Bumetanide hNKCC1A~0.984-[1]
hNKCC1B~0.788-[1]

hNKCC1A and hNKCC1B are splice variants of the human NKCC1 transporter.

Table 2: Effects on Arginine Vasopressin (AVP)-Sensitive Adenylate Cyclase

DiureticEffect on AVP-Sensitive Adenylate Cyclase ActivityPotency RankingReference
This compound InhibitoryMore potent than Furosemide[2]
Ethacrynic Acid InhibitorySimilar to this compound, more potent than Furosemide[2]
Furosemide InhibitoryLess potent than this compound and Ethacrynic Acid[2]

Table 3: Neurohormonal and Renal Effects

| Diuretic | Effect on Brain Natriuretic Peptide (BNP) | Effect on Cardiac Sympathetic Activity | Effect on Urinary Protein Excretion | Reference | |---|---|---|---| | This compound | Significant reduction | Attenuates reflex increase | Less excretion compared to Furosemide |[3][4][5][6] | | Torsemide | Significant reduction | - | - |[3][4] | | Furosemide | - | May increase | More excretion compared to this compound |[5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

NKCC1 Inhibition Assay using Xenopus Oocytes

This protocol describes the determination of the inhibitory potency of loop diuretics on the human Na+-K+-2Cl- cotransporter 1 (NKCC1) expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • Oocytes are injected with cRNA encoding either the hNKCC1A or hNKCC1B splice variant.

  • Injected oocytes are incubated in a modified Barth's solution to allow for protein expression.

b. ⁸⁶Rb⁺ Uptake Assay:

  • A batch of cRNA-injected oocytes and a control batch of uninjected oocytes are pre-incubated in a chloride-free medium.

  • The uptake experiment is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺ (as a tracer for K⁺) and varying concentrations of the loop diuretic being tested (e.g., this compound, Bumetanide).

  • After a defined incubation period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.

  • Individual oocytes are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.

c. Data Analysis:

  • The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the diuretic concentration.

  • The IC50 value, the concentration of the diuretic that causes 50% inhibition of NKCC1 activity, is calculated from the dose-response curve.

Arginine Vasopressin (AVP)-Sensitive Adenylate Cyclase Activity Assay

This protocol details the measurement of adenylate cyclase activity in rat renal basolateral membranes in response to AVP and loop diuretics.

a. Preparation of Rat Renal Basolateral Membranes:

  • Kidneys are harvested from rats and the renal cortex is dissected.

  • The cortical tissue is homogenized, and the basolateral membranes are isolated by differential centrifugation.

b. Adenylate Cyclase Assay:

  • The membrane preparation is incubated in a reaction mixture containing ATP, an ATP-regenerating system, and other necessary cofactors.

  • The reaction is initiated by the addition of AVP and/or the loop diuretic at various concentrations.

  • The incubation is carried out for a specific time at a controlled temperature.

  • The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

c. Data Analysis:

  • The adenylate cyclase activity is expressed as the amount of cAMP produced per milligram of membrane protein per unit of time.

  • The inhibitory effect of the loop diuretics is determined by comparing the enzyme activity in the presence and absence of the drugs.

Measurement of Brain Natriuretic Peptide (BNP) Levels

This protocol outlines the procedure for measuring plasma BNP levels in clinical studies involving patients treated with different loop diuretics.

a. Sample Collection and Preparation:

  • Whole blood is collected from patients into tubes containing a suitable anticoagulant (e.g., EDTA).

  • The blood is centrifuged to separate the plasma.

  • The plasma is stored at a low temperature until analysis.

b. BNP Measurement:

  • Plasma BNP levels are quantified using a commercially available immunoassay, such as an ELISA or a chemiluminescent immunoassay.

  • These assays utilize antibodies specific to BNP to measure its concentration.

c. Data Analysis:

  • BNP levels are typically reported in picograms per milliliter (pg/mL).

  • Statistical analysis is performed to compare the changes in BNP levels between treatment groups.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 AVP V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Loop_Diuretics This compound & Other Loop Diuretics Loop_Diuretics->AC Inhibits

Caption: AVP V2 Receptor Signaling Pathway and Loop Diuretic Inhibition.

G cluster_1 Experimental Workflow: NKCC1 Inhibition Assay Oocyte_Prep 1. Oocyte Preparation (Harvesting and Defolliculation) cRNA_Injection 2. cRNA Injection (hNKCC1A or hNKCC1B) Oocyte_Prep->cRNA_Injection Incubation 3. Incubation (Protein Expression) cRNA_Injection->Incubation Rb_Uptake 4. ⁸⁶Rb⁺ Uptake Assay (with Diuretics) Incubation->Rb_Uptake Lysis_Counting 5. Oocyte Lysis & Scintillation Counting Rb_Uptake->Lysis_Counting Data_Analysis 6. Data Analysis (IC50 Calculation) Lysis_Counting->Data_Analysis

Caption: Workflow for NKCC1 Inhibition Assay in Xenopus Oocytes.

Conclusion

The off-target effects of loop diuretics are an important consideration in their clinical application and in the development of new diuretic agents. This compound exhibits a distinct profile compared to other loop diuretics, with evidence suggesting a more potent inhibition of NKCC1 and a greater impact on the AVP-sensitive adenylate cyclase pathway than furosemide. Furthermore, clinical and preclinical data indicate potential advantages of this compound in reducing BNP levels and attenuating cardiac sympathetic activation. These findings underscore the importance of considering the broader pharmacological profile of loop diuretics beyond their primary diuretic effect. Further research is warranted to fully elucidate the clinical implications of these off-target effects.

References

A Comparative Guide to the Efficacy of Azosemide and Torsemide in Animal Models of Edema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic efficacy of Azosemide and Torsemide, two potent loop diuretics, based on preclinical data from animal models. The information presented is intended to assist researchers in evaluating these compounds for further investigation and development.

Executive Summary

Both this compound and Torsemide are effective loop diuretics that exert their action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. Preclinical studies in animal models, primarily rats and dogs, demonstrate that both drugs induce significant diuresis and natriuresis. Torsemide generally appears to be more potent than this compound, requiring a lower dose to achieve a similar diuretic effect. The following sections provide a detailed comparison of their efficacy, supported by quantitative data and experimental protocols.

Data Presentation: Efficacy in Animal Models

The following tables summarize the quantitative data on the diuretic and natriuretic effects of this compound and Torsemide from various animal studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data has been compiled from different experiments. Furosemide is included as a common comparator where data is available.

Table 1: Diuretic and Natriuretic Effects of this compound in Rats

Dose (mg/kg, p.o.)Urine Volume (fold increase over control)Urinary Na+ Excretion (fold increase over control)Urinary K+ Excretion (fold increase over control)Animal ModelReference
10Dose-dependent increase4.52.1Rats with HgCl2-induced acute renal failure[1]
403.54.52.1Rats with HgCl2-induced acute renal failure[1]
3202.64.84.6Rats with severe HgCl2-induced acute renal failure[1]

Table 2: Diuretic and Natriuretic Effects of Torsemide in Rats

Dose (mg/kg, p.o.)Urine Volume (increase)Urinary Na+ Excretion (increase)Urinary K+ Excretion (increase)Animal ModelReference
0.2Minimum effective doseLinear increase with log doseLess than furosemide for same natriuretic effectNormotensive rats[2]
10Maximal effectLinear increase with log doseLess than furosemide for same natriuretic effectNormotensive rats[2]
Dose-dependentDose-dependent increaseEquipotent natriuretic effect to furosemideSignificantly less than furosemideRats with chronic heart failure[3]

Table 3: Comparative Diuretic Effects in Dogs

DrugDose (mg/kg, p.o.)24-hour Urine Volume24-hour Urinary Na+ ExcretionAnimal ModelReference
This compound5Significantly increased vs. placeboSignificantly increased vs. placeboHealthy dogs[4]
This compound10Significantly increased vs. placebo (dose-dependent)Significantly increased vs. placebo (dose-dependent)Healthy dogs[4]
Furosemide2Similar to this compound 5 mg/kgSimilar to this compound 5 mg/kgHealthy dogs[4]
Torsemide0.2--Dogs with degenerative mitral valve disease[5]
Furosemide2.0--Dogs with degenerative mitral valve disease[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Diuretic Activity Assessment in Rats
  • Animal Model: Male Wistar rats (100-200 g).[6]

  • Housing: Animals are placed in metabolic cages equipped with a wire mesh bottom and a funnel to facilitate the separate collection of urine and feces.[6][7]

  • Pre-treatment: Animals are fasted for 15-18 hours before the experiment, with free access to water.[6][8] To ensure adequate hydration and promote diuresis, a saline load (e.g., 0.9% NaCl solution at 5 ml/100 g body weight) is administered by gavage.[6]

  • Drug Administration: Test compounds (this compound, Torsemide, or vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.).[6][7]

  • Urine Collection and Analysis: Urine is collected at specified intervals (e.g., every hour for 5 hours) and the total volume is recorded.[6] The concentrations of sodium (Na+) and potassium (K+) in the urine are determined using flame photometry.[7]

Protocol 2: Induction of Edema in Animal Models

While many initial screening studies for diuretics are conducted in healthy animals, models of edema are crucial for evaluating efficacy in a disease state.

  • Carrageenan-Induced Paw Edema: This model is commonly used to assess anti-inflammatory and anti-edema activity.

    • Procedure: A subcutaneous injection of carrageenan (a seaweed extract) into the paw of a rat or mouse induces a localized inflammatory edema.

    • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The reduction in paw volume in treated animals compared to controls indicates the anti-edema effect of the test compound.

  • Nephrotic Syndrome Model:

    • Procedure: Administration of agents like puromycin aminonucleoside can induce a condition in rats that mimics human nephrotic syndrome, characterized by proteinuria and edema.

  • Cardiac Edema Model:

    • Procedure: Surgical procedures, such as coronary artery ligation, can be used to induce myocardial infarction and subsequent heart failure in rats, leading to pulmonary and peripheral edema.[3]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the common signaling pathway for loop diuretics and a typical experimental workflow for their evaluation.

G cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Na+_cell Na+_cell K+_cell K+_cell Cl-_cell Cl-_cell ROMK ROMK Channel ROMK->K+ NaK_ATPase Na+/K+ ATPase Na+_out Na+ NaK_ATPase->Na+_out NaK_ATPase->K+_cell CLC_Kb CLC-Kb Channel Cl-_out Cl- CLC_Kb->Cl-_out K+_in K+ K+_in->NaK_ATPase Diuretics This compound / Torsemide Diuretics->NKCC2 Inhibition Na+_cell->NaK_ATPase Transport K+_cell->ROMK Secretion Cl-_cell->CLC_Kb Transport G start Start: Select Animal Model (e.g., Rat, Dog) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, this compound, Torsemide) acclimatization->grouping fasting Overnight Fasting (Water ad libitum) grouping->fasting hydration Saline Loading fasting->hydration dosing Administer Test Compounds hydration->dosing collection Place in Metabolic Cages for Urine Collection dosing->collection measurement Measure Urine Volume and Electrolyte Concentrations collection->measurement analysis Data Analysis and Comparison measurement->analysis end End: Evaluate Efficacy analysis->end

References

Preclinical Profile of Azosemide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the preclinical data for Azosemide, a potent loop diuretic, against other common alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in diuretic research.

This compound, a sulfonamide derivative, exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This action blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.[1] This mechanism of action is shared with other loop diuretics, such as furosemide and bumetanide. Preclinical studies have been crucial in elucidating the pharmacodynamic and pharmacokinetic profile of this compound and establishing its potency relative to other drugs in its class.

Comparative Efficacy of this compound in Preclinical Models

The diuretic efficacy of this compound has been evaluated in various preclinical models, often in direct comparison with furosemide. A key study investigated the dose-dependent diuretic effects of orally administered this compound and furosemide in a rat model of mercury chloride (HgCl2)-induced acute renal failure. The data from this study are summarized in the tables below, highlighting the impact on urine volume and electrolyte excretion.

Table 1: Comparative Effect of this compound and Furosemide on Urine Volume in a Rat Model of Acute Renal Failure
Treatment GroupDose (mg/kg, p.o.)Urine Volume (mL/5 hr)Fold Increase vs. Control
Control-1.8 ± 0.2-
This compound103.2 ± 0.41.8
204.5 ± 0.52.5
406.3 ± 0.63.5
Furosemide102.9 ± 0.31.6
204.1 ± 0.42.3
405.8 ± 0.53.2

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is from a study in rats with HgCl2-induced acute renal failure.

Table 2: Comparative Effect of this compound and Furosemide on Urinary Electrolyte Excretion in a Rat Model of Acute Renal Failure
Treatment GroupDose (mg/kg, p.o.)Na+ Excretion (mEq/5 hr)K+ Excretion (mEq/5 hr)Cl- Excretion (mEq/5 hr)
Control-0.12 ± 0.020.18 ± 0.030.15 ± 0.02
This compound400.54 ± 0.060.38 ± 0.040.62 ± 0.07
Furosemide400.50 ± 0.050.40 ± 0.040.59 ± 0.06

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is from a study in rats with HgCl2-induced acute renal failure.

In this model of acute renal failure, both this compound and furosemide demonstrated a dose-dependent increase in urine volume and the excretion of sodium, potassium, and chloride ions.[2]

Further supporting the potent activity of this compound, an in-vitro study using Xenopus oocytes expressing human NKCC1 splice variants found this compound to be a more potent inhibitor of the Na-K-Cl cotransporter than bumetanide. The IC50 values for inhibiting hNKCC1A and hNKCC1B were approximately four times lower for this compound compared to bumetanide.[3]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for loop diuretics, including this compound, involves the direct inhibition of the Na-K-Cl cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorptive process for sodium, potassium, and chloride, leading to their increased excretion in the urine.

Loop_Diuretic_Mechanism cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitial Fluid NKCC2 Na-K-Cl Cotransporter (NKCC2) ROMK ROMK Channel NKCC2->ROMK K+ NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ CLC_Kb CLC-Kb Channel NKCC2->CLC_Kb Cl- Lumen_Ions Na+ K+ 2Cl- ROMK->Lumen_Ions K+ Recycling Interstitium_Ions Na+ Cl- NaK_ATPase->Interstitium_Ions 3 Na+ CLC_Kb->Interstitium_Ions Cl- Lumen_Ions->NKCC2 Transport K_Interstitium K+ K_Interstitium->NaK_ATPase 2 K+ This compound This compound This compound->NKCC2 Inhibits

Caption: Mechanism of action of this compound on the Na-K-Cl cotransporter.

Experimental Protocols

Standardized preclinical models are essential for the valid assessment of diuretic agents. The Lipschitz test is a widely accepted in vivo method for screening diuretic activity in rats.

Lipschitz Test Protocol

The Lipschitz test is designed to measure the diuretic activity of a test compound by quantifying urine excretion in rats compared to a standard diuretic or a control group.[4]

Lipschitz_Test_Workflow start Start animal_prep Animal Preparation (Wistar rats, 150-200g, fasted with access to water) start->animal_prep grouping Grouping (e.g., Control, Standard [Furosemide], this compound) animal_prep->grouping hydration Oral Hydration (Saline solution, e.g., 25 mL/kg) grouping->hydration dosing Drug Administration (Oral or intraperitoneal) hydration->dosing urine_collection Urine Collection (Metabolic cages, timed intervals, e.g., 5 and 24 hours) dosing->urine_collection analysis Analysis - Urine volume - Electrolyte concentration (Na+, K+, Cl-) - pH urine_collection->analysis end End analysis->end

Caption: Experimental workflow for the Lipschitz test.

Key Parameters of the Lipschitz Test:

  • Animals: Male or female Wistar or Sprague-Dawley rats, typically weighing 150-200g.

  • Housing: Animals are placed in metabolic cages that allow for the separation and collection of urine and feces.

  • Hydration: To ensure adequate urine flow, rats are hydrated with a saline solution prior to the experiment.

  • Dosing: The test compound, a standard diuretic (e.g., furosemide), and a vehicle control are administered, typically orally or via intraperitoneal injection.

  • Urine Collection: Urine is collected over a specified period, often at multiple time points (e.g., 5 and 24 hours), to assess the onset and duration of action.

  • Analysis: The collected urine is analyzed for volume, electrolyte concentrations (Na+, K+, Cl-) using methods like flame photometry, and pH.

Conclusion

Preclinical data indicates that this compound is a potent loop diuretic with a mechanism of action centered on the inhibition of the Na-K-Cl cotransporter. Comparative studies, particularly in models of renal impairment, suggest its efficacy is comparable to, and in some aspects, potentially greater than that of furosemide. Standardized preclinical assays, such as the Lipschitz test, provide a robust framework for the continued evaluation and comparison of this compound with other diuretic agents. This information is vital for researchers and drug development professionals in the ongoing effort to develop more effective and safer diuretic therapies.

References

A Comparative Analysis of Azosemide and Novel NKCC1 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Na-K-2Cl cotransporter 1 (NKCC1) is paramount for advancing therapeutic strategies in a range of neurological disorders. This guide provides a comprehensive performance comparison of the established loop diuretic, Azosemide, against emerging novel NKCC1 inhibitors, supported by experimental data and detailed protocols.

This compound, a sulfonamide loop diuretic, has demonstrated significant potency in inhibiting NKCC1. Recent studies have highlighted its superior inhibitory effects compared to the more commonly studied bumetanide, positioning it as a valuable benchmark for the evaluation of new chemical entities targeting NKCC1. This report benchmarks this compound's performance against two novel NKCC1 inhibitors, ARN23746 and STS66, providing a quantitative and methodological framework for researchers in the field.

Performance Benchmarking: A Quantitative Overview

The inhibitory potential of this compound and novel compounds against NKCC1 has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

InhibitorTargetAssay TypeIC50 / Effective ConcentrationReference Compound
This compound hNKCC1A⁸⁶Rb⁺ uptake in Xenopus oocytes0.246 µM-
hNKCC1B⁸⁶Rb⁺ uptake in Xenopus oocytes0.197 µM-
ARN23746 NKCC1Cl⁻ influx assay (HEK293 cells)23.2 µM-
NKCC1Ca²⁺ influx assay (immature neurons)11.1 µM-
STS66 NKCC1Rb⁺ influx assay (glioma cells)Max inhibition at 40-60 µMMore effective than Bumetanide

In-Depth Look at Novel NKCC1 Inhibitors

ARN23746 has emerged as a selective NKCC1 inhibitor with demonstrated efficacy in preclinical models of Down syndrome and autism.[1] Unlike traditional loop diuretics, ARN23746 is reported to be devoid of diuretic effects, a significant advantage for chronic therapeutic use.[1] Its mechanism of action involves the restoration of physiological intracellular chloride concentrations in neurons.

STS66 is another novel, blood-brain barrier-penetrant NKCC1 inhibitor that has shown promise in preclinical models of ischemic stroke.[1][2][3] Studies indicate that STS66 is superior to bumetanide in reducing ischemic brain injury and associated neurological deficits.[1][3] Notably, STS66 appears to exert its effect not only by directly inhibiting NKCC1 but also by potentially modulating the upstream WNK-SPAK/OSR1 signaling pathway.

The NKCC1 Signaling Pathway: A Target for Inhibition

The activity of NKCC1 is intricately regulated by the WNK-SPAK/OSR1 signaling cascade. Understanding this pathway is crucial for the rational design and evaluation of NKCC1 inhibitors.

NKCC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ion_Transport Na⁺, K⁺, 2Cl⁻ NKCC1 NKCC1 Ion_Transport->NKCC1 Influx Phosphorylation Phosphorylation WNKs WNK Kinases (WNK1, WNK3) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC1 Phosphorylates & Activates Cell_Shrinkage Cell Shrinkage (Hypertonic Stress) Cell_Shrinkage->WNKs Activates

Caption: The WNK-SPAK/OSR1 signaling pathway leading to NKCC1 activation.

Experimental Protocols for Inhibitor Benchmarking

Accurate and reproducible assessment of NKCC1 inhibition is fundamental to drug discovery. Below are detailed methodologies for key in vitro assays.

Non-Radioactive Rubidium (Rb⁺) Flux Assay

This assay provides a robust and high-throughput method for measuring NKCC1 activity by using rubidium as a surrogate for potassium.

Experimental Workflow:

Caption: Workflow for a non-radioactive rubidium flux assay.

Detailed Steps:

  • Cell Preparation: Seed HEK293 cells stably expressing human NKCC1 in 96-well plates and culture for 24 hours to achieve a confluent monolayer.

  • Pre-incubation: Aspirate the culture medium and wash the cells with a pre-warmed, hypotonic, low-chloride buffer. Pre-incubate the cells in this buffer for 15-30 minutes to activate NKCC1.

  • Compound Incubation: Add the test compounds (this compound, ARN23746, STS66) at desired concentrations to the wells and incubate for a further 10-15 minutes.

  • Rubidium Influx: Initiate the rubidium influx by adding a buffer containing a known concentration of RbCl. The influx period is typically short (2-5 minutes) to measure the initial rate of transport.

  • Termination and Washing: Terminate the influx by rapidly aspirating the rubidium-containing buffer and washing the cells multiple times with a cold wash buffer to remove all extracellular Rb⁺.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular rubidium.

  • Quantification: Determine the concentration of rubidium in the cell lysates using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of NKCC1 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Thallium (Tl⁺) Flux Assay using a FlexStation

This fluorescence-based assay offers a high-throughput alternative to rubidium flux assays, using thallium as a surrogate for K⁺ and a Tl⁺-sensitive fluorescent dye.[4][5]

Experimental Workflow:

Caption: Workflow for a thallium flux assay using a FlexStation.

Detailed Steps:

  • Cell Seeding: Plate cells expressing NKCC1 in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating them in a dye-containing buffer for approximately 60 minutes at 37°C.[4]

  • Washing: Wash the cells with a chloride-free buffer to remove any extracellular dye.

  • Compound Incubation: Add the NKCC1 inhibitors to the wells at the desired final concentrations.

  • Thallium Influx and Detection: Place the plate in a FlexStation microplate reader. The instrument will inject a thallium-containing stimulus buffer into the wells while simultaneously recording the fluorescence intensity over time. The influx of Tl⁺ into the cells leads to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx via NKCC1. Calculate the percentage of inhibition for each compound by comparing the influx rates in the presence and absence of the inhibitor. Determine IC50 values from the dose-response curves.

Conclusion

This compound serves as a potent benchmark for the evaluation of novel NKCC1 inhibitors. The development of new compounds like ARN23746 and STS66, with improved selectivity and pharmacokinetic properties, represents a significant advancement in the field. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of next-generation NKCC1 inhibitors, ultimately paving the way for new therapeutic interventions for a variety of neurological conditions.

References

Safety Operating Guide

Proper Disposal Procedures for Azosemide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Azosemide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safety and compliance with standard laboratory practices.

General Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. While this compound may not be classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent practice dictates treating all chemical compounds with care to minimize exposure and environmental release.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle this compound powder or solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]

  • Waste Minimization: A primary principle of laboratory waste management is to minimize waste generation wherever possible.[2][5]

  • Avoid Environmental Release: Prevent the product from entering drains, water courses, or the soil.[3][6] All disposal methods should be planned to avoid environmental contamination.[2]

Step-by-Step Disposal Procedure for this compound Waste

The overriding principle for managing laboratory waste is to have a disposal plan in place before any research activities begin.[5] Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[3]

  • Waste Identification and Segregation:

    • Identify the waste stream: Is it unused or expired pure this compound, a stock solution, or contaminated labware (e.g., vials, pipette tips, gloves)?

    • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[5] Keep halogenated and non-halogenated solvent wastes separate.[5]

  • Containment and Labeling:

    • Collect all this compound waste in a designated, compatible, and leak-proof container.[5][7]

    • Ensure the container is kept securely closed except when adding waste.[5]

    • Clearly label the waste container with "this compound Waste" and include any other components (e.g., solvents) and their approximate concentrations.

  • Consult Institutional and Local Guidelines:

    • Review your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health & Safety (EHS) department for clarification.

    • Disposal must be carried out in accordance with local and national regulations.[1]

  • Arrange for Professional Disposal:

    • The recommended method for disposing of chemical waste like this compound is through a licensed and approved waste disposal company.[1][6]

    • Your institution's EHS department will typically manage the collection and handover of chemical waste to the disposal contractor.

Note on Sewer Disposal: Do not dispose of pure or concentrated this compound, or solutions containing it, down the sink.[8] This practice is prohibited for most laboratory chemicals to prevent the contamination of waterways.

Management of Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]

  • Control and Contain: Prevent further leakage or spillage if it is safe to do so.[4] Ensure the spill does not enter drains.[1]

  • Clean-Up:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth may be used.[2]

    • For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[3]

    • Place all contaminated cleaning materials and absorbed substances into the designated this compound waste container for disposal.[2]

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with a suitable solvent like alcohol, and collect the cleaning materials as hazardous waste.[3]

Disposal Options Summary

The following table summarizes the recommended disposal procedures for different types of this compound waste.

Waste TypeRecommended Disposal ActionKey Considerations & Regulatory Notes
Unused/Expired this compound (Solid) Collect in a labeled, sealed container for chemical waste pickup.Treat as chemical waste. Do not place in regular trash or flush down the drain.
This compound Solutions Collect in a labeled, sealed, and compatible container for hazardous waste pickup.Do not mix with incompatible waste streams.[5] Sewer disposal is prohibited.[8]
Empty this compound Containers Triple-rinse with a suitable solvent. Collect the first rinse as chemical waste.[8]After proper decontamination, the container may be disposed of with normal lab glass/plastic, but institutional policies may require treating all empty chemical containers as hazardous waste.[5] Scratch out or remove all label information before disposal.[9][10]
Contaminated Labware (Gloves, wipes, pipette tips) Place in a dedicated, sealed bag or container clearly marked as "this compound Contaminated Waste".Dispose of through your institution's chemical or hazardous waste stream.[11]
Spill Cleanup Materials Collect all materials in a sealed, labeled container for chemical waste pickup.Ensure materials are compatible with the container. Dispose of as hazardous waste.[2][3]

Experimental Protocols: No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are cited in publicly available safety literature. The standard and required procedure is disposal via a licensed waste management facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Azosemide_Disposal_Workflow start This compound Waste Generated (Pure, Solution, or Contaminated Item) characterize Characterize & Segregate Waste start->characterize contain Place in Compatible, Labeled, Sealed Container characterize->contain is_item_decontaminable Is the waste an empty container or decontaminable item? contain->is_item_decontaminable decontaminate Triple-Rinse Container or Decontaminate Item is_item_decontaminable->decontaminate Yes professional_disposal Arrange for Professional Disposal (Contact EHS / Waste Contractor) is_item_decontaminable->professional_disposal No (Pure chemical, solution, etc.) collect_rinsate Collect First Rinse/Cleaning Material as Hazardous Waste decontaminate->collect_rinsate check_policy Consult Institutional Policy for Decontaminated Items decontaminate->check_policy collect_rinsate->professional_disposal check_policy->professional_disposal Not Permitted dispose_regular Dispose as Normal Laboratory Waste check_policy->dispose_regular Permitted

References

Essential Safety and Handling of Azosemide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical, immediate guidance on personal protective equipment, operational protocols, and disposal plans for researchers, scientists, and drug development professionals handling Azosemide.

This document outlines essential safety precautions, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a laboratory setting. It is crucial to note that there is conflicting information regarding the hazard classification of this compound. While some suppliers classify it as a non-hazardous substance, others provide Globally Harmonized System (GHS) hazard statements indicating potential health risks. Therefore, a conservative approach to safety is strongly advised.

Hazard Assessment and Conflicting Information

There are discrepancies in the reported hazards of this compound. A Safety Data Sheet (SDS) from one supplier states that this compound is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008[1]. However, other sources provide GHS hazard statements that classify this compound as follows:

  • H302: Harmful if swallowed[2].

  • H312: Harmful in contact with skin[2].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H332: Harmful if inhaled[2].

  • H335: May cause respiratory irritation[3].

Given this conflicting information, it is imperative to handle this compound with caution, assuming it to be a hazardous substance. Always consult the specific SDS provided with your product and perform a risk assessment before beginning any work.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its solid or powdered form, based on the potential hazards identified.

PPE CategoryMinimum RecommendationsSpecifications and Best Practices
Hand Protection Chemical-resistant glovesMaterial: Nitrile gloves are a good initial choice as they offer resistance to a variety of chemicals.[4][5] Thickness: A standard thickness of 4-8 mil is recommended for incidental contact. Thicker gloves provide greater protection but may reduce dexterity. Practice: Double gloving is recommended when handling highly concentrated solutions or for prolonged tasks. Change gloves immediately if they become contaminated, torn, or punctured.[4]
Eye and Face Protection Safety glasses with side shields or safety gogglesStandard: ANSI Z87.1 or equivalent. Additional Protection: A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing or when handling larger quantities of the substance.
Respiratory Protection NIOSH-approved respiratorFor Powdered Form: When handling this compound powder outside of a ventilated enclosure, a NIOSH-approved N95, N100, P95, or P100 filtering facepiece respirator (dust mask) is recommended to prevent inhalation of airborne particles.[6][7][8][9] For higher-risk activities or larger quantities, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary. Fit Testing: A proper fit test is essential for ensuring the effectiveness of any tight-fitting respirator.
Protective Clothing Laboratory coatMaterial: A lab coat made of a low-permeability fabric is recommended. Practice: Lab coats should be fully buttoned with sleeves rolled down. Remove the lab coat before leaving the laboratory. For tasks with a high risk of contamination, a disposable gown may be appropriate.
Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning properly.

    • Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent, vortex mixer).

  • Weighing this compound Powder:

    • Perform all manipulations of this compound powder within a chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Carefully transfer the desired amount of this compound powder from the stock container to a piece of weigh paper using a clean spatula.

    • Avoid generating dust. If any powder is spilled, clean it up immediately following the spill response procedures outlined below.

  • Solution Preparation:

    • Carefully add the weighed this compound powder to a beaker or flask containing the appropriate solvent.

    • Use a funnel to avoid spills.

    • Gently swirl the container to dissolve the powder. A vortex mixer or sonicator may be used if necessary.

    • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Dispose of all contaminated materials, including weigh paper, gloves, and any disposable labware, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused or Expired this compound * Do not dispose of down the drain or in regular trash.[10] * Treat as hazardous chemical waste. * Place in a clearly labeled, sealed, and puncture-resistant container. * Follow your institution's guidelines for hazardous waste pickup and disposal.
Contaminated Labware (e.g., pipette tips, tubes, weigh paper) * Place in a designated hazardous waste container that is clearly labeled. * Ensure the container is sealed to prevent leakage.
Contaminated PPE (e.g., gloves, disposable gowns) * Remove PPE carefully to avoid self-contamination. * Place in a designated hazardous waste bag or container.
Aqueous Solutions of this compound * Do not pour down the drain. * Collect in a clearly labeled, sealed waste container. * Follow your institution's procedures for aqueous chemical waste disposal.
Spills * Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbed material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. * Large Spills: Evacuate the area and notify your institution's environmental health and safety department immediately.

Visual Guidance: Safety Workflows

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for the disposal of this compound waste.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task: - Powder? - Solution? - Quantity? start->task powder Handling Powder or Dust Potential task->powder Yes solution Handling Solution task->solution No ppe_powder Required PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Lab Coat/Gown - N95/P100 Respirator powder->ppe_powder splash_risk Splash Risk? solution->splash_risk end_ppe Proceed with Task ppe_powder->end_ppe ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat ppe_solution->end_ppe splash_risk->ppe_solution No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->ppe_solution Azosemide_Disposal_Plan start_disposal Generate this compound Waste waste_type Identify Waste Type start_disposal->waste_type solid_waste Solid Waste: - Unused Powder - Contaminated Labware - Contaminated PPE waste_type->solid_waste Solid liquid_waste Liquid Waste: - Aqueous Solutions waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill solid_container Place in Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Aqueous Waste Container liquid_waste->liquid_container spill_container Place in Labeled, Sealed Hazardous Waste Container spill_waste->spill_container end_disposal Arrange for Hazardous Waste Pickup solid_container->end_disposal liquid_container->end_disposal spill_container->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azosemide
Reactant of Route 2
Reactant of Route 2
Azosemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。